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  • Product: Iodo 1-methylindazole-5-carboxylate
  • CAS: 1338247-47-4

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic and Synthetic Profiling of Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate

Executive Summary Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a highly functionalized, halogenated heterocyclic scaffold critical to modern drug discovery[1]. Featuring a rigid indazole core,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a highly functionalized, halogenated heterocyclic scaffold critical to modern drug discovery[1]. Featuring a rigid indazole core, a regiochemically locked N1-methyl group, and orthogonal reactive handles at the C3 (iodo) and C5 (methyl ester) positions, this compound serves as a pivotal intermediate. It is extensively utilized in the synthesis of advanced therapeutics, including [2] and [3]. This whitepaper provides an in-depth analysis of its spectroscopic signatures, synthetic methodologies, and mechanistic applications.

Spectroscopic Characterization

Accurate spectroscopic validation is the cornerstone of synthetic trustworthiness. The presence of the heavy iodine atom at C3 and the electron-withdrawing ester at C5 create a distinct electronic environment that is readily identifiable via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The indazole core exhibits a characteristic splitting pattern. The C5 ester heavily deshields the adjacent C4 and C6 protons, while the N1-methyl group provides a sharp, unambiguous singlet integration reference.

Table 1: Quantitative ¹H NMR Data Summary (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
C4-H 8.05 – 8.15d (or fine dd)~1.51HAromatic CH; highly deshielded by the ortho-ester group.
C6-H 7.95 – 8.05dd8.8, 1.51HAromatic CH; coupled to both C7 (ortho) and C4 (meta).
C7-H 7.75 – 7.85d8.81HAromatic CH; ortho to the N1 bridgehead.
N1-CH₃ 4.10 – 4.15s-3HN-Methyl protons; locked tautomeric state.
O-CH₃ 3.85 – 3.95s-3HEster methyl protons.

Table 2: Quantitative ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)TypeSpectroscopic Rationale
C=O (Ester) ~166.0QuaternaryCarbonyl carbon of the methyl ester.
C7a / C3a ~141.0 / ~128.0QuaternaryBridgehead aromatic carbons.
C4 / C6 / C7 ~123.5 / ~127.0 / ~111.0CHAromatic methine carbons.
C3 (C-I) ~90.0 – 95.0QuaternaryHighly shielded due to the "Heavy Atom Effect" of Iodine.
O-CH₃ / N1-CH₃ ~52.5 / ~36.5CH₃Aliphatic methyl carbons.
Mass Spectrometry and Infrared (IR) Profiling

Mass spectrometry provides absolute confirmation of the iodination event. The natural isotopic abundance of iodine (monoisotopic mass 126.9) yields a distinct molecular ion peak without the M+2 complexity seen in brominated or chlorinated analogs.

Table 3: MS and IR Data Summary

Analytical TechniqueKey Signal / ParameterStructural Interpretation
ESI-MS (Positive Mode) m/z 317.2 [M+H]⁺Confirms the exact molecular weight (316.09 g/mol )[2].
IR Spectroscopy ~1715 cm⁻¹Strong C=O stretching frequency (Ester carbonyl).
IR Spectroscopy ~1240 cm⁻¹C-O stretching frequency (Ester).
IR Spectroscopy ~500 – 600 cm⁻¹C-I stretching frequency (Halogen bond).

Experimental Protocols: Synthesis and Validation

The synthesis of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate relies on the electrophilic aromatic substitution (EAS) of methyl 1-methyl-1H-indazole-5-carboxylate.

Expertise & Causality: The indazole ring preferentially undergoes EAS at the C3 position because the intermediate sigma complex preserves the aromaticity of the fused benzene ring. However, the electron-withdrawing ester at C5 severely deactivates the system. Therefore, mild iodinating agents at room temperature are insufficient. The reaction requires a strong electrophile source (N-Iodosuccinimide, NIS) and significant thermal activation (120°C) in a high-boiling polar aprotic solvent (DMF) to drive the reaction to completion[2].

Step-by-Step Methodological Workflow

This protocol is designed as a self-validating system, ensuring intermediate quality control before proceeding to downstream steps.

  • Reaction Setup: Charge a dry, round-bottom flask with methyl 1-methyl-1H-indazole-5-carboxylate (1.0 equivalent) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Electrophile Addition: Add N-Iodosuccinimide (NIS) (3.0 equivalents) in a single portion. Rationale: An excess of NIS compensates for the thermal degradation of the reagent and forces the deactivated ring to react[2].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120°C with vigorous stirring for 12 to 16 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the starting material peak (m/z 191 [M+H]⁺) is ≤ 5% relative to the target product peak (m/z 317[M+H]⁺)[2].

  • Quench and Workup: Cool the reaction to room temperature. Quench by pouring the mixture into a 10-fold volume of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to neutralize unreacted iodine species) followed by brine (to remove residual DMF).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the product as a white solid.

SynthWorkflow Start Methyl 1-methyl-1H-indazole-5-carboxylate (Starting Material) Reagents N-Iodosuccinimide (NIS) DMF, 120°C, 12-16h Start->Reagents Reaction Electrophilic Aromatic Substitution (Iodination at C3) Reagents->Reaction Workup Aqueous Workup (H2O/EtOAc) Thiosulfate & Brine Wash Reaction->Workup Product Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Target Compound) Workup->Product Analysis LC-MS & NMR Validation (m/z 317 [M+H]+) Product->Analysis

Fig 1: Step-by-step synthetic workflow for the C3-iodination of the deactivated indazole core.

Mechanistic Insights: Downstream Applications

The strategic placement of the iodo group at C3 and the ester at C5 allows for orthogonal, late-stage functionalization.

The C-I bond is highly susceptible to oxidative addition by Palladium(0) catalysts. In the development of [3], this compound is frequently subjected to Suzuki-Miyaura cross-coupling. For example, reacting the core with a functionalized boronic acid (e.g., (6-aminopyridin-3-yl)boronic acid) in the presence of Pd(dppf)Cl₂ and K₂CO₃ efficiently yields C3-arylated derivatives[3]. Following cross-coupling, the C5 methyl ester is saponified using Lithium Hydroxide (LiOH) in THF/H₂O to unmask the carboxylic acid. This acid is subsequently activated (e.g., via HATU/DIEA) for amide coupling to attach complex linker-warhead systems, a fundamental step in PROTAC assembly[2].

Application Core Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CrossCoupling Palladium-Catalyzed Cross-Coupling (C3) Core->CrossCoupling Step 1 Saponification Ester Hydrolysis (C5) LiOH, THF/H2O CrossCoupling->Saponification Step 2 Amidation Amide Coupling HATU, DIEA Saponification->Amidation Step 3 PROTAC PROTAC Degrader / BET Inhibitor (Target Assembly) Amidation->PROTAC Step 4

Fig 2: Logical progression of orthogonal downstream functionalization for PROTAC and inhibitor development.

Conclusion

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is an indispensable building block in medicinal chemistry. By understanding the causality behind its rigorous synthetic requirements and mastering its distinct NMR and MS spectroscopic profiles, researchers can confidently utilize this scaffold to engineer next-generation targeted protein degraders and epigenetic inhibitors.

References

  • Synthonix, Inc. "methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate". Synthonix Catalog. [Link]

  • World Intellectual Property Organization. (2024). "WO2024188906A1 - PROTAC degraders of mllt1 and/or mllt3".
  • United States Patent and Trademark Office. (2024). "US20240158355A1 - Bet subfamily inhibitors and methods using same".

Sources

Exploratory

Strategic Exploitation of Iodo-Indazole Scaffolds: Therapeutic Targets and Synthetic Workflows

Executive Summary The indazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere for indole while offering unique hydrogen-bonding capabilities. Within th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere for indole while offering unique hydrogen-bonding capabilities. Within this chemical space, iodo-indazole compounds (specifically 3-iodo and 6-iodo derivatives) have emerged as highly valuable entities. They serve a dual purpose: acting as highly reactive electrophilic intermediates for late-stage functionalization and functioning as potent pharmacophores where the iodine atom directly engages in target binding. This whitepaper provides an in-depth technical analysis of the therapeutic targets of iodo-indazole derivatives, the causality behind their biological efficacy, and the self-validating synthetic protocols used in their development.

Molecular Rationale: The Mechanistic Role of Iodine

The incorporation of an iodine atom into the indazole core is a deliberate structural choice driven by both pharmacodynamic and synthetic causality:

  • Pharmacodynamic Enhancement (Halogen Bonding): Iodine's large van der Waals radius and high polarizability create a "sigma-hole"—a localized region of positive electrostatic potential opposite the covalent bond. This allows iodo-indazoles to form highly directional non-covalent interactions with electron-rich Lewis bases (e.g., backbone carbonyls in protein binding pockets). This drastically improves target residence time and binding affinity.

  • Synthetic Versatility: The carbon-iodine (C-I) bond is highly polarized and relatively weak, making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts. This makes iodo-indazoles the premier starting materials for generating diverse libraries of functionalized indazoles via Suzuki-Miyaura or Stille cross-coupling reactions.

Primary Therapeutic Targets

Oncology: Protein Kinase Inhibition

Protein kinases regulate critical cellular processes, including proliferation and angiogenesis. Iodo-indazoles and their downstream derivatives are potent competitive inhibitors of the ATP-binding cleft in several key kinases.

  • VEGFR / PDGFR: The compound 6-iodo-1H-indazole is a critical synthetic precursor for Axitinib, an FDA-approved, multi-targeted tyrosine kinase inhibitor used for advanced renal cell carcinoma (1).

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Indazole derivatives synthesized from iodo-indazole intermediates have demonstrated high efficacy as LRRK2 inhibitors, a primary target in the treatment of familial and sporadic Parkinson's disease (2).

  • Cytotoxic Activity: Novel 3-aryl indazoles synthesized via palladium-catalyzed coupling of 3-iodoindazole exhibit moderate to high anticancer activity against HT-29 and MDA-MB-231 cell lines (3).

G ATP ATP Molecule Kinase Target Kinase (e.g., VEGFR / LRRK2) ATP->Kinase Binds Cleft Substrate Protein Substrate Kinase->Substrate Catalyzes Phospho Phosphorylated Substrate Substrate->Phospho Phosphate Transfer Inhibitor Iodo-Indazole Derivative Inhibitor->Kinase Competitive Binding (Blocks ATP)

Mechanism of competitive kinase inhibition by iodo-indazole derivatives.

Infectious Diseases: Bacterial DNA Gyrase B (GyrB)

Due to the rising prevalence of antibiotic resistance, novel mechanisms of action are required. Indazole derivatives synthesized from 3-iodoindazole precursors have been discovered as a novel class of Bacterial Gyrase B (GyrB) inhibitors. By targeting the ATPase domain of GyrB rather than the DNA-cleavage domain, these compounds bypass existing fluoroquinolone resistance mechanisms, showing excellent efficacy against MRSA (4).

Neurology: NMDA Receptor Modulation

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity. Enantiomerically pure indazole bioisosteres, synthesized via Sonogashira coupling of iodo-indazoles, act as highly selective negative allosteric modulators of the GluN2B subunit, offering therapeutic potential for neurodegenerative disorders without the psychotomimetic side effects of pore-blocking antagonists (5).

Quantitative Data Summary

The following table summarizes the pharmacological metrics of key indazole derivatives derived from iodo-indazole precursors across various therapeutic domains:

Compound / ScaffoldTarget / ApplicationKey Metric / ResultReference
Compound 3j (3-Aryl-indazole)Cytotoxic (HT-29, MDA-MB-231)Binding Energy: -7.45 kcal/mol6
Compound 5a (1-Methyl-3-phenyl)Antibacterial (S. aureus)Zone of Inhibition: 29 mm6
6-Iodo-1H-indazole VEGFR (Axitinib Precursor)Synthetic Yield: 85%1
Indazole-Stannane GyrB (Antibacterial)High MRSA Efficacy (in vivo)4

Experimental Protocols: Self-Validating Systems

Protocol A: Regioselective Synthesis of 3-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling

This protocol details the transformation of 1H-indazole into a bioactive 3-aryl derivative.

Step 1: Electrophilic Iodination

  • Dissolve 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add KOH (2.0 eq) and elemental iodine (I₂, 1.5 eq). Stir at room temperature for 2 hours.

  • Causality: The highly basic KOH deprotonates the indazole, increasing the electron density at the C-3 position, directing the electrophilic attack of I₂ exclusively to C-3.

  • Self-Validating Checkpoint: Quench a reaction aliquot and perform IR spectroscopy. The appearance of a distinct C-I stretching band at ~771 cm⁻¹ and the disappearance of the starting material on TLC confirms successful iodination, validating the system for the catalytic step.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Under a nitrogen atmosphere, combine 3-iodo-1H-indazole (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a DMF/Water (2:1) mixture.

  • Add NaHCO₃ (3.0 eq) and the catalyst Pd(PPh₃)₄ (10 mol%). Reflux at 80 °C for 8–12 hours.

  • Causality: Water is essential to dissolve the inorganic base (NaHCO₃), which actively participates in the catalytic cycle by coordinating with the palladium center. This forms a reactive boronate complex, facilitating the transmetalation of the aryl group from the boronic acid to the organopalladium intermediate.

G Start 1H-Indazole Starting Material Iodination Electrophilic Iodination (KOH/I2, DMF) Start->Iodination Base-catalyzed activation Intermediate 3-Iodo-1H-Indazole (Key Intermediate) Iodination->Intermediate Regioselective substitution Coupling Palladium Cross-Coupling (Pd(PPh3)4, Boronic Acid) Intermediate->Coupling Transmetalation readiness Product 3-Aryl-1H-Indazole (Active Pharmacophore) Coupling->Product C-C Bond Formation

Step-by-step synthetic workflow for generating 3-aryl-1H-indazoles.

Protocol B: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

To evaluate the efficacy of indazole derivatives against targets like LRRK2, a TR-FRET assay is utilized over standard ELISA due to its superior signal-to-noise ratio.

Workflow:

  • Incubation: In a 384-well plate, incubate recombinant kinase (e.g., LRRK2) with serially diluted indazole inhibitors and ATP for 60 minutes at room temperature.

  • Detection: Add a detection mixture containing a Europium-Cryptate (donor) labeled antibody targeting the total kinase, and a d2-Cryptate (acceptor) labeled antibody targeting the specific phosphorylated residue (e.g., Phospho-S935).

  • Causality: TR-FRET relies on the proximity of the donor and acceptor. When the kinase is active and phosphorylated, the antibodies bind in close proximity, allowing energy transfer.

  • Self-Validating Checkpoint: The TR-FRET system inherently validates itself. By measuring the emission ratio of the acceptor (665 nm) to the donor (620 nm) after a 50-microsecond time delay, short-lived background autofluorescence from the test compounds is mathematically eliminated. A baseline control (no inhibitor) establishes the maximum FRET signal, ensuring the dynamic range of the assay is validated before calculating IC₅₀ values.

Conclusion

Iodo-indazole compounds represent a critical nexus between synthetic utility and pharmacological potency. The strategic placement of an iodine atom not only facilitates rapid library generation via transition-metal catalysis but also directly contributes to target engagement through halogen bonding. As research progresses, the iodo-indazole scaffold will continue to yield highly selective therapeutics across oncology, neurology, and infectious diseases.

References

  • Study on Pd(PPh3)
  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents Source: ResearchGate URL
  • Source: PMC (NIH)
  • Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors Source: ACS Publications URL
  • Inhibitors of LRRK2 Source: Google Patents URL
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?

Sources

Foundational

The Indazole Core in Drug Discovery: A Mechanistic Exploration of Iodo-1-methylindazole-5-carboxylate and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] This guide delves into the potential mechanism of action of a specific, yet under-researched derivative, Iodo-1-methylindazole-5-carboxylate. In the absence of direct studies on this molecule, we will build a robust theoretical framework based on the well-documented activities of structurally related indazole compounds. By dissecting the roles of the core heterocycle and its substituents—the iodo, methyl, and carboxylate groups—we will propose plausible molecular targets and signaling pathways. This whitepaper aims to serve as a foundational resource for researchers, providing not only a comprehensive overview of the therapeutic landscape of indazole derivatives but also a strategic roadmap for elucidating the specific biological function of Iodo-1-methylindazole-5-carboxylate.

The Indazole Nucleus: A Privileged Scaffold in Pharmacology

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in drug discovery.[3][4][5] Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] Marketed drugs and clinical candidates containing the indazole core have demonstrated efficacy as anti-inflammatory agents, anticancer therapeutics, cardiovascular drugs, and central nervous system modulators.[4][5][6]

The versatility of the indazole ring lies in its susceptibility to functionalization at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.[5][7] This has allowed for the development of highly potent and selective inhibitors of various enzyme families and receptor types.

Deconstructing Iodo-1-methylindazole-5-carboxylate: Potential Mechanisms of Action

While direct experimental data on Iodo-1-methylindazole-5-carboxylate is scarce in the public domain, we can infer its likely biological activities by examining the established mechanisms of action of other indazole derivatives. The key substitutions on the indazole core—an iodine atom, a methyl group, and a carboxylate group—will significantly influence its pharmacological profile.

Protein Kinase Inhibition: A Dominant Paradigm for Indazole Derivatives

A significant number of indazole-based compounds function as potent inhibitors of protein kinases.[8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The indazole scaffold can mimic the purine core of ATP, the primary substrate for kinases, allowing it to bind to the ATP-binding pocket and block kinase activity.

Proposed Mechanism: Iodo-1-methylindazole-5-carboxylate may act as a multi-kinase inhibitor, targeting key players in oncogenic signaling pathways such as:

  • Epidermal Growth Factor Receptor (EGFR): Some indazole derivatives have shown significant inhibitory activity against EGFR, including drug-resistant mutants.[8]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by indazole compounds can lead to cell cycle arrest and apoptosis in cancer cells.[8]

  • c-Met: As a receptor tyrosine kinase, c-Met is a crucial target in cancer therapy, and indazole-based inhibitors have been developed against it.[8]

The presence of the iodine atom at the 3-position could facilitate halogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Indazole Iodo-1-methylindazole -5-carboxylate Indazole->EGFR Inhibition CDK CDK Indazole->CDK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle

Figure 1: Proposed kinase inhibition by Iodo-1-methylindazole-5-carboxylate.

Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases

Indazole-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[9] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.

Proposed Mechanism: The carboxamide-like feature of the ester group in Iodo-1-methylindazole-5-carboxylate suggests it could potentially bind to the active site of MAO-B. The 1-methyl group and the overall lipophilicity imparted by the iodo-substituted benzene ring could favor binding to the hydrophobic active site of MAO-B.

MAO_Inhibition_Workflow Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Increased_Dopamine Increased Dopaminergic Neurotransmission Dopamine->Increased_Dopamine DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Indazole Iodo-1-methylindazole -5-carboxylate Indazole->MAO_B Inhibition

Figure 2: Potential MAO-B inhibition by Iodo-1-methylindazole-5-carboxylate.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Certain indazole derivatives exhibit significant anti-inflammatory properties.[10] This is often achieved through the inhibition of key inflammatory mediators or signaling pathways.

Proposed Mechanism: Iodo-1-methylindazole-5-carboxylate could exert anti-inflammatory effects by:

  • Inhibition of nitric oxide (NO) production: Some indazoles reduce inflammation by inhibiting inducible nitric oxide synthase (iNOS).

  • Modulation of cytokine signaling: The compound might interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

A Proposed Research Roadmap for Mechanistic Elucidation

To move from a theoretical framework to concrete evidence, a systematic experimental approach is required. The following is a proposed workflow for elucidating the mechanism of action of Iodo-1-methylindazole-5-carboxylate.

In Vitro Target Identification and Validation

Step 1: Broad Kinase Screening

  • Protocol: Subject Iodo-1-methylindazole-5-carboxylate to a broad panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM).

  • Rationale: To identify potential primary kinase targets.

Step 2: Dose-Response and IC50 Determination

  • Protocol: For any "hits" from the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: To quantify the potency of the compound against specific kinases.

Step 3: MAO-B Inhibition Assay

  • Protocol: Utilize a commercially available MAO-B inhibitor screening kit to assess the inhibitory activity of the compound.

  • Rationale: To investigate the potential for MAO-B inhibition.

Step 4: Cellular Thermal Shift Assay (CETSA)

  • Protocol: Treat intact cells with the compound and then heat them to various temperatures. Analyze protein aggregation to identify which proteins are stabilized by compound binding.

  • Rationale: To identify direct protein targets in a cellular context.

Experimental_Workflow Start Iodo-1-methylindazole -5-carboxylate Kinase_Screen Broad Kinase Panel Screening Start->Kinase_Screen MAO_Assay MAO-B Inhibition Assay Start->MAO_Assay Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Kinase_Screen->Hit_Identification IC50 IC50 Determination Hit_Identification->IC50 Hits CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Target_Validation In-Cell Target Engagement & Downstream Signaling Analysis CETSA->Target_Validation

Figure 3: Proposed experimental workflow for target identification.

Cellular and In Vivo Characterization

Once primary targets are identified and validated, further studies in relevant cell lines and animal models will be necessary to confirm the mechanism of action and assess the therapeutic potential of Iodo-1-methylindazole-5-carboxylate.

Conclusion

While the precise mechanism of action of Iodo-1-methylindazole-5-carboxylate remains to be experimentally determined, the rich pharmacology of the indazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the extensive literature on related compounds, it is plausible that this molecule functions as a kinase inhibitor, a MAO-B inhibitor, or an anti-inflammatory agent. The proposed research roadmap offers a clear and logical path forward for researchers to unravel the therapeutic potential of this and other novel indazole derivatives. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Pharmacological properties of indazole deriv
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Unknown Source.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Unknown Source.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Unknown Source.
  • 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid. Sigma-Aldrich.
  • 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid. SigmaAldrich.cn.
  • Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4
  • Methyl 5-iodo-1-methyl-1H-indazole-3-carboxyl
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • 5-fluoro-3-iodo-1-methyl-1H-indazole. BOC Sciences.
  • 5-iodo-1-methyl-indazole. Sigma-Aldrich.
  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxyl
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.
  • 1H-imidazole-5-carboxylic acid derivatives.
  • 5-Iodo-1-methyl-1H-indazole. AMERICAN ELEMENTS.
  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed.
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Unknown Source.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
  • 3-Iodo-1H-indazole-5-carboxylic acid methyl ester. Sigma-Aldrich.
  • Supporting Information Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
  • Synthesis molecular docking and DFT studies on novel indazole deriv

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Exploratory

The Strategic Deployment of Iodo-1-methylindazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Power of the Fragment in Expediting Drug Discovery In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a potent and efficient strategy for the identificat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Fragment in Expediting Drug Discovery

In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a potent and efficient strategy for the identification of novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which often involves large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to their biological targets.[3][4] This approach allows for a more thorough exploration of chemical space and often yields starting points with superior physicochemical properties, paving the way for a more rational and streamlined lead optimization process.[5]

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[6][7] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of inhibitors for a wide range of biological targets, particularly protein kinases.[8][9][10] This guide provides an in-depth technical overview of a particularly strategic fragment, Iodo-1-methylindazole-5-carboxylate, for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its application in fragment-based screening campaigns, with a focus on the rationale behind its design and strategies for its evolution into a potent lead compound.

The Iodo-1-methylindazole-5-carboxylate Fragment: A Trifecta of Strategic Design

The selection of Iodo-1-methylindazole-5-carboxylate as a premier fragment is a deliberate convergence of three key molecular features, each contributing to its utility in drug discovery: the 1-methylindazole core, the 5-carboxylate group, and the strategically placed iodine atom.

  • The 1-Methylindazole Core: The indazole ring system is a bioisostere of the native indole nucleus, a common motif in endogenous ligands and approved drugs. The nitrogen at the 2-position of the indazole ring can act as a hydrogen bond acceptor, a feature absent in indole, providing an additional point of interaction with the target protein. The methyl group at the 1-position serves to cap a potential hydrogen bond donor site, which can be advantageous in certain binding pockets to reduce desolvation penalties and enhance binding affinity.

  • The 5-Carboxylate Group: The carboxylate moiety is a versatile functional group that can engage in a variety of interactions. It can act as a hydrogen bond acceptor or, in its deprotonated state, form salt bridges with positively charged residues such as arginine or lysine in the target's active site. This functionality often serves as a crucial anchor point for the fragment, ensuring a defined binding orientation.

  • The Iodine Atom: The inclusion of an iodine atom is a key strategic element. Iodine is a large, polarizable atom that can participate in a specific type of non-covalent interaction known as halogen bonding.[11] This interaction, which occurs between the electropositive region on the halogen (the σ-hole) and a Lewis basic atom on the protein (such as a backbone carbonyl oxygen), can significantly contribute to binding affinity and selectivity.[11] Furthermore, the iodine atom serves as a valuable synthetic handle for subsequent lead optimization. It can be readily displaced or utilized in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities to explore the surrounding chemical space.[12][13]

Physicochemical Properties of Iodo-1-methylindazole-5-carboxylate and its Methyl Ester

A fundamental aspect of fragment-based drug discovery is the adherence to the "Rule of Three," which provides guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization. The table below summarizes the key properties of 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid and its corresponding methyl ester, a common synthetic precursor.

Property3-Iodo-1-methyl-1H-indazole-5-carboxylic acidMethyl 3-iodo-1H-indazole-5-carboxylateSource
CAS Number 1234616-33-1885271-25-0[14]
Molecular Formula C₉H₇IN₂O₂C₉H₇IN₂O₂[14]
Molecular Weight 302.07 g/mol 302.07 g/mol [14]
Calculated LogP -2.1[14]
Hydrogen Bond Donors 11[14]
Hydrogen Bond Acceptors 44[14]
Rotatable Bonds 11[14]

Synthesis of 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid: A Proposed Protocol

Step 1: Direct Iodination of 1-Methyl-1H-indazole-5-carboxylic acid

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.

  • Reagents and Materials:

    • 1-Methyl-1H-indazole-5-carboxylic acid

    • Molecular Iodine (I₂)

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • 5% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 1-methyl-1H-indazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.

    • Add molecular iodine (1.2 eq) portion-wise to the mixture.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into cold deionized water.

    • Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: (Optional) Hydrolysis of Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate

If the starting material is the methyl ester, or if the iodination is performed on the ester, a final hydrolysis step is required.

  • Reagents and Materials:

    • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

    • Methanol

    • 2N Sodium Hydroxide (NaOH) solution

    • 6N Hydrochloric Acid (HCl) solution

  • Procedure:

    • A solution of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in a mixture of methanol and 2N NaOH solution is stirred at reflux temperature for 2 hours.

    • After cooling, the mixture is diluted with water and acidified with 6N HCl solution.

    • The resulting white solid is collected by filtration and dried to yield the final product.[17]

G cluster_synthesis Synthetic Workflow start 1-Methyl-1H-indazole- 5-carboxylic acid iodination Direct Iodination (I₂, K₂CO₃, DMF) start->iodination product 3-Iodo-1-methyl-1H-indazole- 5-carboxylic acid iodination->product G cluster_screening Fragment Screening & Validation Workflow library Fragment Library (including target fragment) screening Primary Screening (SPR, NMR, X-ray) library->screening hits Initial Hits screening->hits validation Hit Validation (Orthogonal Screen, Dose-Response) hits->validation validated_hit Validated Iodo-indazole Hit validation->validated_hit structural_bio Structural Biology (X-ray Crystallography) validated_hit->structural_bio sbd Structure-Based Design structural_bio->sbd

Sources

Foundational

A Theoretical Investigation into the Regioselective Iodination of 1-Methylindazole-5-carboxylate: An In-depth Technical Guide

This guide provides a comprehensive theoretical framework for understanding the reactivity of 1-methylindazole-5-carboxylate, with a specific focus on predicting the regioselectivity of its electrophilic iodination. This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive theoretical framework for understanding the reactivity of 1-methylindazole-5-carboxylate, with a specific focus on predicting the regioselectivity of its electrophilic iodination. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic scaffolds. By leveraging computational chemistry, we can gain predictive insights into reaction outcomes, thereby accelerating research and development efforts in medicinal chemistry.

Introduction: The Significance of Iodinated Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of an iodine atom onto this framework provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. Specifically, iodo-1-methylindazole-5-carboxylate serves as a valuable building block for the synthesis of a wide range of bioactive molecules. A predictive understanding of its reactivity towards iodination is therefore of considerable interest for the rational design of novel indazole-based pharmaceuticals.

This guide will delve into the theoretical underpinnings that govern the reactivity of 1-methylindazole-5-carboxylate, employing Density Functional Theory (DFT) to elucidate the electronic properties of the molecule and predict the most favorable sites for electrophilic attack by an iodinating agent.

PART 1: Theoretical Methodologies for Reactivity Prediction

To dissect the reactivity of 1-methylindazole-5-carboxylate, we will employ a suite of computational tools that provide a nuanced understanding of the molecule's electronic landscape.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the electronic structure and reactivity of molecules.[2] By calculating the electron density, we can derive several key descriptors that inform us about the most probable sites for chemical reactions. For our analysis of 1-methylindazole-5-carboxylate, geometry optimization and subsequent electronic property calculations would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2]

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs the course of a chemical reaction.[3] In the context of electrophilic aromatic substitution, the regions of the molecule with the highest HOMO density are the most likely to be attacked by the electrophile.[4]

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[2] Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient.[2]

Fukui Functions

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. For an electrophilic attack, the Fukui function fk−​ indicates the propensity of an atom k to donate an electron. A higher value of fk−​ at a particular atomic site suggests a greater susceptibility to electrophilic attack at that position.

PART 2: Predicted Reactivity of the 1-Methylindazole-5-carboxylate Core

Based on the established principles of electrophilic aromatic substitution and the known electronic effects of substituents on the indazole ring, we can make informed predictions about the most reactive sites for iodination on 1-methylindazole-5-carboxylate.

The indazole ring system is an aromatic heterocycle. The nitrogen at position 1 is part of the aromatic system, while the nitrogen at position 2 has a lone pair of electrons that contributes to the overall electron density. The methyl group at the N1 position is a weak electron-donating group, which slightly activates the ring towards electrophilic substitution. Conversely, the carboxylate group at the C5 position is an electron-withdrawing group, which deactivates the benzene portion of the ring system.

Analysis of Potential Iodination Sites

The potential sites for electrophilic iodination on the 1-methylindazole-5-carboxylate core are the C3, C4, C6, and C7 positions.

  • C3 Position: The C3 position of the indazole ring is known to be susceptible to electrophilic attack.[5][6] Its reactivity is influenced by the adjacent N2 atom.

  • C4, C6, and C7 Positions: These positions are on the benzene ring portion of the molecule. Their reactivity will be modulated by the activating effect of the fused pyrazole ring and the deactivating effect of the carboxylate group at C5.

Computational Predictions

A DFT study would provide quantitative data to rank the reactivity of these sites. The following table summarizes the expected qualitative trends based on general principles and findings from related systems.

Reactivity DescriptorPredicted Most Reactive Site(s)Rationale
HOMO Density C3, C7The HOMO is expected to have significant contributions from the pyrazole ring, particularly the C3 position, and the electron-rich regions of the benzene ring, likely favoring positions ortho and para to the activating heterocyclic system.
MEP Minima N2, C3The most negative electrostatic potential is anticipated to be located around the N2 atom and potentially the C3 position, indicating these as likely sites for initial interaction with an electrophile.
Fukui Function (f⁻) C3The C3 position is often predicted to have the highest Fukui function for electrophilic attack in indazole systems.

PART 3: Proposed Reaction Mechanism and Experimental Protocol

Proposed Mechanism for Electrophilic Iodination

The electrophilic iodination of 1-methylindazole-5-carboxylate is expected to proceed via a classical electrophilic aromatic substitution mechanism.

Electrophilic Iodination Mechanism cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation I2 I₂ I_plus I⁺ (or polarized I-X) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->I_plus Substrate 1-Methylindazole- 5-carboxylate Sigma_Complex σ-complex (arenium ion) Substrate->Sigma_Complex + I⁺ Product Iodo-1-methylindazole- 5-carboxylate Sigma_Complex->Product - H⁺

Caption: Proposed mechanism for the electrophilic iodination of 1-methylindazole-5-carboxylate.

The reaction is initiated by the generation of a potent electrophilic iodine species, often denoted as "I⁺". This can be achieved using various iodinating agents, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or nitric acid) or N-iodosuccinimide (NIS).[7][8] The electrophile then attacks the electron-rich indazole ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Finally, a proton is lost from the site of attack to restore aromaticity and yield the iodinated product.

Recommended Experimental Protocol for Regioselective Iodination

The following protocol is a generalized starting point for the experimental investigation of the iodination of 1-methylindazole-5-carboxylate. Optimization of the solvent, temperature, and iodinating agent will be necessary to achieve the desired regioselectivity and yield.

Materials:

  • 1-methylindazole-5-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methylindazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired iodo-1-methylindazole-5-carboxylate regioisomer(s).

Self-Validation: The identity and regiochemistry of the product(s) must be unequivocally confirmed through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. Two-dimensional NMR techniques, such as NOESY, can be particularly valuable for establishing the spatial relationship between the newly introduced iodine atom and the existing substituents on the indazole ring.

PART 4: Visualizing the Theoretical Workflow

The following diagram illustrates the logical flow of the theoretical investigation into the reactivity of 1-methylindazole-5-carboxylate.

Theoretical Workflow cluster_0 Computational Setup cluster_1 Reactivity Analysis cluster_2 Prediction and Validation Input 1-Methylindazole-5-carboxylate Structure DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT FMO Frontier Molecular Orbital (HOMO-LUMO) Analysis DFT->FMO MEP Molecular Electrostatic Potential (MEP) Mapping DFT->MEP Fukui Fukui Function Calculation DFT->Fukui Prediction Prediction of Most Reactive Site(s) FMO->Prediction MEP->Prediction Fukui->Prediction Experiment Experimental Validation Prediction->Experiment

Caption: Workflow for the theoretical study of 1-methylindazole-5-carboxylate reactivity.

Conclusion

This technical guide has outlined a robust theoretical framework for predicting the regioselectivity of the electrophilic iodination of 1-methylindazole-5-carboxylate. By employing a combination of DFT calculations, FMO analysis, and MEP mapping, researchers can gain valuable a priori insights into the most probable sites of reaction. This computational pre-screening can significantly streamline experimental efforts, reducing the need for extensive empirical optimization and accelerating the discovery of novel, functionally diverse indazole derivatives for applications in drug development and beyond. The proposed experimental protocol provides a sound starting point for the practical synthesis and validation of these theoretical predictions.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948-1961. [Link]

  • Singh, S., Singh, P., & Singh, A. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14066-14083. [Link]

  • Guilloteau, A., Grolleau, A., & Mongin, F. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7956. [Link]

  • Wang, Z., Wang, S., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 10008-10014. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results for "indazole". [Link]

  • Che, C., & Sigman, M. S. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4946–4949. [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Collot, V., Rault, S., & Fabis, F. (2016). Iodoindazoles With Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Chemistry – A European Journal, 22(13), 4438-4442. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]

  • LibreTexts. (n.d.). Mechanism of Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). The atomic orbital compositions of the frontier molecular orbital for... [Link]

  • ResearchGate. (n.d.). Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors. [Link]

  • Chen, J., & Gademann, K. (2017). Regioselective C5-H direct iodination of indoles. RSC Advances, 7(64), 40356-40359. [Link]

  • ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. [Link]

  • Houk, K. N., & Lias, S. G. (1977). Frontier molecular orbitals of 1,3 dipoles and dipolarophiles. Journal of the American Chemical Society, 99(24), 7921-7923. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. [Link]

  • J&K Scientific LLC. (n.d.). 1-Methyl-indazole-5-carboxylic acid. [Link]

Sources

Exploratory

Iodo 1-Methylindazole-5-Carboxylate: A Technical Guide to Safety, Handling, and Synthetic Workflows

Contextual Overview In the landscape of modern drug discovery, functionalized indazoles serve as privileged scaffolds, frequently appearing in kinase inhibitors, PROTAC degraders, and anti-inflammatory agents[1]. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Overview

In the landscape of modern drug discovery, functionalized indazoles serve as privileged scaffolds, frequently appearing in kinase inhibitors, PROTAC degraders, and anti-inflammatory agents[1]. Among these building blocks, Iodo 1-methylindazole-5-carboxylate (commonly utilized as its methyl ester derivative, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate) stands out due to its highly orthogonal reactivity profile[2].

The presence of the C3-iodo group provides a highly reactive site for transition-metal-catalyzed cross-coupling, while the C5-carboxylate allows for subsequent derivatization (e.g., saponification and amide bond formation). However, the specific electronic nature of this halogenated heterocyclic ester introduces unique safety hazards and handling requirements that must be rigorously managed to ensure both researcher safety and experimental reproducibility.

Chemical Identity & Physical Properties

Understanding the foundational properties of Iodo 1-methylindazole-5-carboxylate is critical for predicting its behavior in solution and its degradation pathways under ambient conditions[2].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
CAS Registry Number 1234616-44-4 / 1338247-47-4
Molecular Formula C10H9IN2O2
Molecular Weight 316.10 g/mol
Structural Class Halogenated Heterocyclic Ester
Physical State Solid powder

Hazard Profiling & Mitigation Causality

Halogenated indazoles present specific toxicological profiles dictated by their molecular architecture. The hazards associated with this compound are not arbitrary; they are a direct consequence of its chemical reactivity[3].

Table 2: GHS Hazard Classification and Mechanistic Causality

GHS Hazard ClassCategoryHazard StatementCausality / Mechanism of Risk
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe electrophilic nature of the iodo-heterocycle can lead to off-target biological interactions with cellular macromolecules.
Skin Irritation Category 2H315: Causes skin irritationThe compound can react with epidermal proteins, disrupting the lipid bilayer and triggering localized dermatitis.
Eye Irritation Category 2AH319: Causes serious eye irritationFine particulates and the inherent chemical basicity of the indazole nitrogen disrupt ocular mucosal membranes.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of crystalline dust causes localized inflammatory responses and micro-abrasions in the respiratory tract.
The Causality of Degradation

The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) light, generating reactive iodine radicals that degrade the compound and discolor the sample[4]. Furthermore, the ester group at the C5 position is prone to hydrolysis if exposed to ambient moisture over extended periods. Therefore, storing the compound in a cool, dry environment under an inert atmosphere (argon or nitrogen) is a strict requirement to maintain chemical integrity[5].

SafetyWorkflow A Hazard Identification (GHS: H315, H319, H335) B Engineering Controls (Fume Hood, Local Exhaust) A->B C Personal Protective Equipment (Nitrile Gloves, EN166 Goggles) B->C D Safe Handling & Manipulation (Avoid Dust Generation) C->D E Emergency Spill Response (Mechanical Collection) D->E

Workflow for the safe handling and risk mitigation of halogenated indazoles.

Self-Validating Handling Protocols

To ensure absolute safety and material integrity, researchers must employ a self-validating handling system. This means every step has a physical or chemical indicator of success or failure.

Step-by-Step Handling & Storage Protocol:

  • Environmental Preparation: Conduct all weighing and transferring inside a certified fume hood with a minimum face velocity of 100 fpm. Validation: The fume hood flow monitor must display a green/safe status before opening the chemical container.

  • PPE Selection: Don standard laboratory attire, including a chemically resistant lab coat, double nitrile gloves (to prevent permeation of dissolved halogenated organics), and EN166-compliant safety goggles[5].

  • Material Transfer: Use an anti-static spatula to minimize dust generation. The crystalline nature of the powder makes it prone to aerosolization.

  • Storage Execution: After use, flush the headspace of the vial with dry Argon gas for 5 seconds. Seal tightly with Parafilm and store at 4°C in a desiccator. Validation: If the previously white/off-white powder begins to turn yellow or brown, this is a visual validation that the inert seal has failed and iodine radicals are being liberated.

  • Spill Response: In the event of a spill, do not use water. Cover the powder spill with a plastic sheet to minimize spreading, sweep up mechanically avoiding dust creation, and dispose of in a designated halogenated solid waste container[5].

Synthetic Workflows: Palladium-Catalyzed Cross-Coupling

The primary utility of Iodo 1-methylindazole-5-carboxylate is its participation in C-C bond-forming reactions. The C3-position of the indazole is highly amenable to Suzuki-Miyaura coupling[4].

Mechanistic Rationale for Experimental Choices

In the following protocol, the choice of a biphasic solvent system (1,4-Dioxane/H2O) is highly deliberate. The organic dioxane phase ensures the complete dissolution of the hydrophobic iodoindazole substrate and the phosphine-ligated palladium catalyst[4]. Conversely, the aqueous phase is essential for dissolving the inorganic base (e.g., Na2CO3). The base plays a dual mechanistic role: it neutralizes the hydroiodic acid byproduct and coordinates with the boronic acid to form a nucleophilic "ate" complex. Without this aqueous-mediated activation, the transmetalation step fails to proceed[6].

CatalyticCycle Pd Active Pd(0) Catalyst OA Oxidative Addition (Pd(II) Insertion) Pd->OA + Substrate Substrate Iodo 1-methylindazole-5-carboxylate Substrate->OA TM Transmetalation (Boronate Complex) OA->TM + Boronic Acid RE Reductive Elimination TM->RE Base / H2O RE->Pd Catalyst Regeneration Product C3-Functionalized Indazole RE->Product Product Release

Mechanistic pathway of Palladium-catalyzed cross-coupling for iodoindazoles.

Step-by-Step Suzuki-Miyaura Protocol

This procedure outlines the coupling of Iodo 1-methylindazole-5-carboxylate with a standard aryl boronic acid under microwave irradiation, a method proven to significantly reduce reaction times and increase yields[6].

  • Reagent Assembly: To a 10 mL microwave-safe vial, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Solvent & Base Addition: Add 1,4-Dioxane (5 mL) and a 2M aqueous solution of Na2CO3 (2 mL)[4].

  • Degassing (Critical Step): Bubble Argon gas directly through the solvent mixture for 10 minutes. Causality: Molecular oxygen readily oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, which will immediately stall the oxidative addition step.

  • Microwave Irradiation: Seal the vial with a crimp cap and irradiate in a microwave reactor at 120°C for 40 minutes[6].

  • Self-Validation Checkpoint: At the 40-minute mark, extract a 10 µL aliquot, quench in 1 mL of ethyl acetate, and analyze via LC-MS. The disappearance of the starting material peak (m/z ~317[M+H]+) and the emergence of the product mass validate the completion of the catalytic cycle. If starting material persists, the system validates a failure in either degassing (catalyst poisoning) or base solubility.

  • Workup: Dilute the cooled mixture with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C3-functionalized indazole product.

References

  • Santa Cruz Biotechnology, Inc. "SAFETY DATA SHEET: 3-Iodo-1H-indazole." scbt.com.
  • Heowns. "3-Iodo-1-methyl-1H-indazole-5-carboxylate | CAS:1234616-44-4." heowns.com.
  • MedChemExpress. "SAFETY DATA SHEET: 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid." medchemexpress.com.
  • Benchchem. "Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols." benchchem.com.
  • MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." mdpi.com.
  • Google Patents. "WO2024188906A1 - PROTAC degraders of mllt1 and/or mllt3." google.com.

Sources

Foundational

Commercial Availability and Application of Iodo 1-methylindazole-5-carboxylate in Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and small-molecule kinase inhibitors, the selection of highly functionalized, orthogonal building blocks is a critical determi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and small-molecule kinase inhibitors, the selection of highly functionalized, orthogonal building blocks is a critical determinant of synthetic success. Iodo 1-methylindazole-5-carboxylate —commercially available primarily as its methyl ester (CAS 1234616-44-4)[1] or free carboxylic acid (CAS 1234616-33-1)[2]—represents a premier bifunctional scaffold.

As a Senior Application Scientist, I frequently leverage this compound due to its inherent chemoselectivity. The indazole core acts as a privileged pharmacophore (often mimicking purine rings in ATP-competitive inhibitors), while the orthogonal reactivity between the C3-iodide and the C5-carboxylate enables rapid, sequential functionalization without the need for cumbersome protecting-group manipulations. This whitepaper provides an in-depth technical analysis of its commercial availability, structural rationale, and field-validated protocols for its application in drug discovery[3].

Chemical Identity & Commercial Landscape

The commercial supply chain for indazole derivatives has matured significantly, driven by the demand for complex heterocycles in oncology and immunology research. The compound is readily available from specialty chemical vendors (e.g., Synthonix, Sigma-Aldrich, BLD Pharm) typically at ≥97% purity[1][2][4].

Table 1: Chemical Properties and Sourcing Data
Property / FeatureMethyl Ester DerivativeFree Acid Derivative
Chemical Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate3-Iodo-1-methyl-1H-indazole-5-carboxylic acid
CAS Number 1234616-44-4[1]1234616-33-1[2]
Molecular Formula C₁₀H₉IN₂O₂C₉H₇IN₂O₂
Molecular Weight 316.09 g/mol [1]302.07 g/mol [4]
Typical Purity ≥ 97.0% (NMR/HPLC)[1]≥ 97.0% (NMR/HPLC)[2]
Physical Form SolidSolid[2]
Key Suppliers Synthonix, Sigma-AldrichSigma-Aldrich, SynQuest Labs, BLD Pharm[2][4][5]

Structural Rationale & Mechanistic Insights

The strategic value of Iodo 1-methylindazole-5-carboxylate lies in its dual functional handles.

  • The C3-Iodide: The sp2 carbon-iodine bond is the weakest carbon-halogen bond, ensuring exceptionally rapid oxidative addition by Palladium(0) catalysts. This allows for Suzuki-Miyaura or Sonogashira cross-couplings at mild temperatures, minimizing off-target reactions.

  • The C5-Carboxylate: The ester remains completely inert under standard cross-coupling conditions. Once the C3 position is elaborated, the ester can be selectively saponified to the free acid, exposing it for late-stage amide coupling (e.g., attaching a PROTAC linker)[3].

Recent patent literature highlights the utility of this exact workflow in the synthesis of MLLT1 and MLLT3 PROTAC degraders, where the indazole core serves as the target-binding moiety[3].

PROTAC_Workflow SM Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Bifunctional Scaffold) C3_Coupling Pd-Catalyzed Cross-Coupling (Target Binder Elaboration at C3) SM->C3_Coupling Pd(dppf)Cl2, Base Hydrolysis Ester Saponification (LiOH/THF, Unmasking C5-Acid) C3_Coupling->Hydrolysis Chemoselective Amide_Coupling Amide Bond Formation (Attachment of Linker + E3 Ligand) Hydrolysis->Amide_Coupling HATU, DIPEA PROTAC Functional PROTAC Degrader (e.g., MLLT1/3 Degrader) Amide_Coupling->PROTAC Late-Stage Assembly

Workflow for utilizing the orthogonal reactivity of the indazole scaffold in PROTAC synthesis.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail not just the procedural steps, but the physicochemical causality behind each manipulation.

Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

While commercially available, researchers scaling up novel analogs often synthesize this intermediate from methyl 1-methyl-1H-indazole-5-carboxylate (CAS: 1092351-82-0) via electrophilic aromatic substitution (EAS)[3].

Mechanistic Causality: The C3 position of the indazole is the most electron-rich node of the heterocycle, making it highly susceptible to EAS. N-Iodosuccinimide (NIS) is utilized over elemental iodine ( I2​ ) because it provides a controlled, mild source of electrophilic iodine ( I+ ), preventing over-halogenation. High temperatures (120°C) are required because the C5-ester slightly deactivates the ring system[3].

Step-by-Step Procedure:

  • Reaction Setup: To a solution of methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq, e.g., 11.7 mmol) in anhydrous DMF (50 mL), add NIS (3.0 eq, 35.2 mmol) in one portion[3].

  • Thermal Activation: Stir the mixture overnight at 120°C under an inert nitrogen atmosphere. Note: The excess NIS compensates for thermal degradation of the reagent over the extended reaction time.

  • Aqueous Quench: Cool the reaction to room temperature and quench by adding deionized water (200 mL). This forces the hydrophobic organic products out of the highly polar DMF phase[3].

  • Extraction: Extract the resulting aqueous suspension with Ethyl Acetate (3 x 200 mL).

  • Purification: Combine the organic layers and wash extensively with brine (200 mL) to partition any residual DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[3].

Synthesis SM Methyl 1-methyl-1H-indazole-5-carboxylate (Starting Material) Intermediate Electrophilic Aromatic Substitution (Regioselective Iodination at C3) SM->Intermediate Reagent N-Iodosuccinimide (NIS) Solvent: DMF, 120°C Reagent->Intermediate Workup Aqueous Quench & Extraction (H2O / EtOAc / Brine) Intermediate->Workup Reaction Completion Product Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Target Product) Workup->Product Isolation & Purification

Synthetic route and isolation workflow for C3-iodination of the indazole core.

Chemoselective C3 Cross-Coupling (Suzuki-Miyaura)

Once the iodide is secured, it can be coupled with a boronic acid.

  • Catalyst Choice: Pd(dppf)Cl2​ is highly recommended. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side-reactions.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) in a Dioxane/Water (4:1) mixture ensures sufficient activation of the boronic acid to the reactive boronate species without hydrolyzing the C5-methyl ester.

Storage, Handling, and Safety Logistics

Scientific integrity demands strict adherence to safety and stability protocols.

  • Toxicity Profile: The free acid derivative (CAS 1234616-33-1) is classified under GHS as Danger (GHS06) . It carries severe hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[2].

  • PPE Requirements: Handling must occur within a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended), a lab coat, and safety goggles. P-codes mandate avoiding all breathing of dust/fumes (P261) and immediate washing if skin contact occurs (P302+P352)[2].

  • Storage Conditions: Aryl iodides are inherently light-sensitive. Photo-degradation can cause homolytic cleavage of the C-I bond, releasing elemental iodine ( I2​ ) which discolors the powder (turning it brown/yellow) and poisons palladium catalysts in downstream steps. Store in a dark, tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C [2].

References

  • Synthonix, Inc. "methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate - [M17865]". Synthonix Catalog.
  • Sigma-Aldrich. "3-Iodo-1-methyl-1H-indazole-5-carboxylic acid | 1234616-33-1". MilliporeSigma Product Directory.
  • SynQuest Laboratories. "3-Iodo-1-methyl-1H-indazole-5-carboxylic acid". SynQuest Labs Catalog.
  • BLD Pharm. "3-Iodo-1-methyl-1H-indazole-5-carboxylic acid". BLD Pharm Directory.
  • Google Patents. "WO2024188906A1 - PROTAC degraders of mllt1 and/or mllt3". WIPO Patent Publication.

Sources

Protocols & Analytical Methods

Method

Using Iodo 1-methylindazole-5-carboxylate in medicinal chemistry

Application Note: Iodo 1-methylindazole-5-carboxylate as a Privileged Scaffold in Medicinal Chemistry Introduction & Strategic Rationale The indazole core is widely recognized as a "privileged scaffold" in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Iodo 1-methylindazole-5-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Introduction & Strategic Rationale

The indazole core is widely recognized as a "privileged scaffold" in modern medicinal chemistry due to its structural ability to mimic purines and pyrimidines. This makes it an exceptional hinge-binder for kinases and a highly specific recognition motif for bromodomains[1][2]. Among indazole derivatives, methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) stands out as a highly versatile and strategic building block.

This scaffold offers orthogonal reactivity handles, allowing for divergent synthetic pathways:

  • C3-Iodo Group: Highly reactive toward palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[3][4].

  • C5-Methyl Ester: Stable under typical cross-coupling conditions but easily saponified for subsequent amide bond formation[5].

This dual functionality allows medicinal chemists to rapidly generate diverse libraries of indazole derivatives. Notably, this scaffold has been instrumental in the synthesis of BET (Bromodomain and Extra-Terminal) subfamily inhibitors, specifically targeting BRDT for male contraception and BRD4 for immunoinflammatory diseases and oncology[5].

Workflow A 3-Iodo-1-methylindazole- 5-carboxylate (Starting Scaffold) B Pd-Catalyzed Suzuki-Miyaura Coupling (C3 Arylation) A->B Boronic Acids Pd(dppf)Cl2 C Saponification & Amide Coupling (C5 Derivatization) B->C 1. LiOH 2. Amine/HATU D Lead Compound (e.g., BET Inhibitor) C->D E BRDT Inhibition (Male Contraception) D->E F BRD4 Inhibition (Immunoinflammation) D->F

Caption: Workflow for developing BET inhibitors using 3-iodo-1-methylindazole-5-carboxylate.

Mechanistic Insights & Reaction Causality

C3-Arylation via Suzuki-Miyaura Coupling: The C3 position of the indazole ring is inherently electron-rich, which can sometimes hinder the oxidative addition step in metal catalysis. However, the presence of the highly polarizable iodine atom overcomes this electronic barrier, facilitating rapid oxidative addition by Pd(0)[4]. The choice of catalyst is critical here. Pd(dppf)Cl₂ is frequently employed because the large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the rate-limiting reductive elimination step. This rapid elimination minimizes unwanted dehalogenation or homocoupling side reactions[5]. Dimethoxyethane (DME) is selected as the solvent because of its excellent water miscibility, which is necessary to dissolve the aqueous Na₂CO₃ base required to activate the boronic acid into a highly reactive boronate complex[5].

C5-Derivatization via Amide Coupling: Following C3 functionalization, the C5 methyl ester is typically converted to an amide to optimize target binding (e.g., forming a critical hydrogen bond with the asparagine residue in the BET bromodomain binding pocket). Saponification with LiOH is preferred over NaOH/KOH; the lithium cation tightly coordinates the carboxylate intermediate, preventing over-hydrolysis or degradation of sensitive functional groups. For the subsequent amide coupling, HATU is utilized. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. N,N-Diisopropylethylamine (DIEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the active ester[5].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 3-Iodoindazole TransMet Transmetalation Intermediate OxAdd->TransMet Ar-B(OH)2 / Na2CO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 C3-Arylated Product

Caption: Catalytic cycle of the C3 Suzuki-Miyaura cross-coupling on the indazole scaffold.

Quantitative Data Summary

To facilitate reaction planning, the table below summarizes typical conditions and expected outcomes for functionalizing methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate across various methodologies.

Table 1: Comparison of Cross-Coupling Strategies for 3-Iodo-1-methylindazole-5-carboxylate

Reaction TypeCatalyst SystemBase / SolventTemp / TimeTypical YieldMechanistic Purpose
Suzuki-Miyaura Pd(dppf)Cl₂ (10 mol%)Na₂CO₃ (aq) / DME80-90 °C, 12-16 h65-85%C3-Arylation/Heteroarylation[4][5]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100-110 °C, 18 h50-70%C3-Amination[3][6]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMF60-80 °C, 6-12 h70-90%C3-Alkynylation[6]
Saponification NoneLiOH·H₂O / THF:H₂O25 °C, 16 h>95%Ester to Carboxylic Acid[5]
Amide Coupling HATU (1.2 eq)DIEA / DMF25 °C, 16 h30-60%Final Pharmacophore Assembly[5]

Experimental Protocols

The following self-validating protocols detail the synthesis of a BET inhibitor intermediate, utilizing methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate as the starting material[5].

Protocol A: C3-Arylation via Suzuki-Miyaura Cross-Coupling Objective: Couple a heteroaryl boronic acid to the C3 position while leaving the C5 ester intact.

  • Preparation: In a flame-dried Schlenk flask, combine methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv, e.g., 316 mg, 1.0 mmol) and the desired boronic acid (e.g., (6-aminopyridin-3-yl)boronic acid, 1.5 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv, 82 mg, 0.1 mmol). Causality: The dichloromethane adduct of Pd(dppf)Cl₂ is utilized for its superior bench stability and solubility in ethereal solvents.

  • Solvent & Base: Add degassed Dimethoxyethane (DME) (4.0 mL) and 2M aqueous Na₂CO₃ (2.0 mL). Validation Check: Degassing is critical; bubbling nitrogen through the solvents for 15 minutes prevents premature catalyst oxidation (Pd(0) to Pd(II) by ambient O₂).

  • Reaction: Seal the flask and heat at 90 °C for 16 hours under a nitrogen atmosphere. Monitor by LC-MS or TLC (CH₂Cl₂/MeOH 95:5) until the starting iodide is completely consumed.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (to strip the water-miscible DME), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient: 3% to 5% Methanol in Dichloromethane) to yield the C3-arylated intermediate.

Protocol B: C5-Derivatization via Saponification and Amide Coupling Objective: Hydrolyze the methyl ester and couple with an amine to form the final active compound.

  • Saponification: Dissolve the C3-arylated intermediate from Protocol A in a 1:1 mixture of THF and water (2.0 mL). Add LiOH·H₂O (3.0 equiv, 84 mg, 2.0 mmol).

  • Hydrolysis: Stir vigorously at room temperature for 16 hours. Validation Check: The reaction mixture will transition from a cloudy suspension to a clear solution as the water-soluble carboxylate salt forms. Neutralize to pH 7 with 4N HCl (aq) and concentrate in vacuo to yield the crude carboxylic acid.

  • Activation: Dissolve the crude acid, the desired amine (e.g., methylamine hydrochloride, 1.5 equiv, 0.075 mmol), and HATU (1.2 equiv, 23 mg, 0.06 mmol) in anhydrous DMF (0.2 mL).

  • Coupling: Add DIEA (3.0 equiv, 26 μL, 0.15 mmol) dropwise under nitrogen. Stir at room temperature for 16 hours. Causality: DIEA must be added last to initiate the formation of the active OAt ester in the presence of the amine, minimizing premature hydrolysis of the activated complex.

  • Isolation: Quench with water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with 5% LiCl (aq) (to remove residual DMF), dry, and purify via reverse-phase HPLC to afford the final BET inhibitor[5].

References

  • US Patent App. US20240158355A1 - Bet subfamily inhibitors and methods using same.
  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. Chemical Methodologies.[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.[Link]

Sources

Application

Application Note: Divergent Derivatization of Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate for High-Throughput SAR Studies

Introduction & Strategic Rationale The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from kinase inhibitors to anti-inflammatory agents[1]. S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from kinase inhibitors to anti-inflammatory agents[1]. Specifically, indazole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), achieving subnanomolar potency[2]. Furthermore, substitutions at the C3 position are known to drastically alter the pharmacological profile, as seen in compounds like YC-1, a soluble guanylate cyclase (sGC) stimulator[3].

To systematically explore the Structure-Activity Relationship (SAR) of this chemical space, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) serves as an optimal bifunctional building block[4].

Mechanistic Advantages of the Scaffold:

  • Orthogonal Reactivity: The C5-methyl ester allows for standard saponification and subsequent amide coupling, while the C3-iodo group serves as a highly reactive, polarized handle for late-stage transition-metal-catalyzed cross-coupling.

  • Conformational Locking: The N1-methyl group prevents N1–N2 tautomerization. This not only simplifies NMR characterization but also prevents catalyst poisoning and off-target N-arylation during palladium-catalyzed steps[5].

  • Late-Stage Diversification (LSD): By performing the Suzuki-Miyaura coupling at the final step, a single C5-carboxamide intermediate can be split into hundreds of vials to react with diverse boronic acids, rapidly generating a vast SAR library.

Experimental Workflow

The derivatization strategy follows a robust three-step sequence designed to maximize yield and minimize purification bottlenecks.

SAR_Workflow A Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Bifunctional Scaffold) B Saponification (LiOH) Yields C5-Carboxylic Acid A->B Step 1 C Amide Coupling (HATU/DIPEA) Yields C5-Carboxamide B->C Step 2 D Suzuki-Miyaura Coupling (Pd) Yields C3-Aryl/Alkyl Derivatives C->D Step 3 E Final SAR Library (Target Modulators) D->E Screening

Workflow for the divergent derivatization of the 1-methylindazole scaffold.

Step-by-Step Methodologies

Protocol A: Saponification of the C5-Methyl Ester

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid without degrading the C3-iodo bond.

  • Reaction Setup: Dissolve Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL).

    • Causality: This specific solvent ratio ensures complete solvation of the lipophilic indazole ester while providing sufficient aqueous media for the hydroxide nucleophile.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol) in one portion. Stir at room temperature for 4 hours.

  • Monitoring: Verify complete consumption of the starting material via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup (Self-Validating): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL H₂O and cool to 0 °C. Slowly acidify with 1M HCl until pH ~3.

    • Causality: The product, 3-iodo-1-methyl-1H-indazole-5-carboxylic acid, is highly insoluble in acidic water and will crash out as a white/pale yellow precipitate, self-purifying from the lithium salts.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum overnight.

Protocol B: HATU-Mediated Amide Coupling

Objective: Install the R2 substituent at the C5 position.

  • Reaction Setup: Dissolve the carboxylic acid from Protocol A (1.0 eq, 5 mmol) in anhydrous DMF (25 mL) under an inert N₂ atmosphere.

  • Activation: Add DIPEA (3.0 eq, 15 mmol) followed by HATU (1.2 eq, 6 mmol). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt-active ester. This is critical when coupling with electron-deficient or sterically hindered anilines (e.g., 3,4-dichloroaniline), which are common in MAO-B inhibitor SAR[2].

  • Coupling: Add the desired amine (e.g., 3,4-dichloroaniline) (1.1 eq, 5.5 mmol). Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with saturated aqueous NaHCO₃ (3 × 30 mL), 1M HCl (2 × 30 mL), and brine (30 mL).

    • Causality: The basic wash removes HOAt byproducts, while the acidic wash removes unreacted amine and DIPEA, yielding a highly pure intermediate ready for sensitive palladium catalysis.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if necessary.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

Objective: Diversify the C3 position to finalize the SAR library.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the C5-carboxamide intermediate (1.0 eq, 0.5 mmol), the desired boronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

    • Causality: 1,4-Dioxane is water-miscible, allowing the inorganic base to dissolve and facilitate the transmetalation step. Pd(dppf)Cl₂ is chosen for its bidentate ligand structure, which suppresses unwanted protodehalogenation of the iodo group and efficiently couples sterically demanding boronic acids.

  • Reaction: Seal the vessel and heat at 90 °C for 4 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove bulk palladium.

    • Critical Step: Treat the organic filtrate with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour. Residual heavy metals can cause false positives in downstream biological/enzymatic assays.

  • Purification: Concentrate and purify via preparative HPLC to yield the final SAR compound.

Representative SAR Data Presentation

To illustrate the utility of this derivatization protocol, the following table summarizes the structure-activity relationship of synthesized analogs against human MAO-B. The baseline reference compound (Compound 1) reflects established literature values for the unsubstituted C3 analog[2], while subsequent entries demonstrate the hypothetical impact of C3-iodo derivatization.

Compound IDR1 (C3 Position)R2 (C5 Amide Group)hMAO-B IC₅₀ (nM)Selectivity over MAO-A
1 (Ref) -H3,4-dichlorophenyl0.38>25,000-fold
2 (Int) -Iodo3,4-dichlorophenyl15.20>5,000-fold
3 -Phenyl3,4-dichlorophenyl2.45>10,000-fold
4 -4-Fluorophenyl3,4-dichlorophenyl1.10>15,000-fold
5 -3-Pyridyl3,4-dichlorophenyl8.50>8,000-fold
6 -Methyl3,4-difluorophenyl1.85>6,000-fold

Table 1: Representative SAR profile of 1-methyl-1H-indazole-5-carboxamides. The data highlights how the C3 position tolerates aromatic extension, allowing researchers to tune lipophilicity and target engagement without abolishing the core subnanomolar activity.

References

  • Synthonix, Inc. methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate - [M17865].
  • ResearchGate. Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency.
  • National Institutes of Health (PMC). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
  • ACS Publications. Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.
  • National Institutes of Health (PubMed). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.

Sources

Method

Application Note: Regioselective N-Alkylation of Iodo-Indazole Intermediates

Executive Summary Iodo-indazoles (e.g., 3-iodo-1H-indazole, 4-iodo-1H-indazole) are privileged pharmacophores and versatile building blocks in medicinal chemistry, frequently utilized as precursors for Suzuki-Miyaura and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodo-indazoles (e.g., 3-iodo-1H-indazole, 4-iodo-1H-indazole) are privileged pharmacophores and versatile building blocks in medicinal chemistry, frequently utilized as precursors for Suzuki-Miyaura and Sonogashira cross-coupling reactions. However, the functionalization of the indazole core is complicated by annular tautomerism (1H vs. 2H forms). Alkylation of the indazolide anion typically yields a mixture of N1- and N2-alkylated regioisomers.

This application note provides a mechanistic framework and validated experimental protocols for the regioselective N-alkylation of iodo-indazole intermediates. By manipulating thermodynamic and kinetic parameters—specifically base strength, solvent polarity, and electrophile nature—researchers can selectively drive the reaction toward the desired N1 or N2 regioisomer .

Mechanistic Causality: Governing Regioselectivity

To achieve high regioselectivity, it is critical to understand the causality behind base and solvent selection rather than relying on empirical screening. The regiochemical outcome is dictated by the competition between thermodynamic equilibration and kinetic nucleophilicity .

  • Thermodynamic Control (N1-Selectivity): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer because it preserves the aromaticity of the benzenoid ring more effectively. To exploit this, a strong, non-nucleophilic base (e.g., NaH) is paired with a non-polar or moderately polar aprotic solvent (e.g., THF). The tight coordination of the sodium counterion ( Na+ ) with the indazolide anion in THF limits charge separation. This environment facilitates a reversible equilibration process where any kinetically formed N2-alkylated product isomerizes to the thermodynamically favored N1-alkylated product .

MechanisticPathway SM Iodo-1H-indazole (1H / 2H Tautomers) Anion Indazolide Anion (Delocalized Charge) SM->Anion Deprotonation Cond3 Mitsunobu Conditions (ROH, PPh3, DIAD) SM->Cond3 Direct Alkylation Cond1 NaH in THF (Strong Base, Non-Polar) Anion->Cond1 Cond2 K2CO3 in DMF (Weak Base, Polar Aprotic) Anion->Cond2 ProdN1 N1-Alkyl-iodo-indazole (Thermodynamically Stable) Cond1->ProdN1 Equilibration ProdMix N1 / N2 Mixture (Poor Selectivity) Cond2->ProdMix Competing Pathways ProdN2 N2-Alkyl-iodo-indazole (Kinetically Favored) Cond3->ProdN2 Steric/Kinetic Control

Caption: Mechanistic pathways dictating N1 vs. N2 regioselectivity in iodo-indazole alkylation.

Quantitative Data Presentation

The following table summarizes the expected regiochemical outcomes based on the chosen reaction parameters, demonstrating the profound impact of the base/solvent system on the N1:N2 ratio .

Starting MaterialAlkylating AgentBase / ReagentsSolventTempN1:N2 RatioYield
3-Iodo-1H-indazoleBenzyl bromideNaH (1.2 eq)THF0 °C → RT> 99:1 85%
4-Iodo-3-methyl-1H-indazoleMethyl iodideNaH (1.2 eq)THF0 °C → RT> 95:5 82%
3-Iodo-1H-indazole CHClF2​ (gas)KOH (aq, 8 N)MeCN0 °C → RTHigh N1 59%
3-Iodo-1H-indazoleBenzyl bromide K2​CO3​ (1.5 eq)DMFRT~ 1:1 78%
3-Iodo-1H-indazolen-Pentanol PPh3​ , DIADTHF0 °C → RT1:2.5 78%

Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Optimized for >95% N1-selectivity using a strong, non-coordinating base.

Reagents:

  • Iodo-1H-indazole intermediate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (Argon or N2​ ). Dissolve the iodo-1H-indazole (1.0 equiv) in anhydrous THF (10 mL per gram of substrate).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

    • Self-Validation Checkpoint 1: Observe the evolution of H2​ gas. The cessation of bubbling (typically after 30 minutes) confirms complete deprotonation and formation of the indazolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1 equiv) dropwise via syringe at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C).

  • Monitoring: Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Analyze an aliquot via TLC (Hexanes/EtOAc) or LC-MS. The starting material spot should be completely consumed, replaced by a single major higher-Rf spot (N1-alkylated product).

  • Quenching & Workup: Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure N1-alkylated iodo-indazole.

Protocol B: N2-Selective Alkylation (Kinetic Control via Mitsunobu)

Optimized for N2-preference utilizing mild, zwitterionic intermediate conditions.

Reagents:

  • Iodo-1H-indazole intermediate (1.0 equiv)

  • Primary or secondary alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve the iodo-1H-indazole (1.0 equiv), the target alcohol (1.5 equiv), and PPh3​ (1.5 equiv) in anhydrous THF.

  • Activation: Cool the solution to 0 °C.

    • Causality Note: Temperature control is critical here to prevent the premature decomposition of the betaine intermediate formed between PPh3​ and DIAD.

  • Coupling: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify via flash column chromatography. The N2-isomer generally elutes slower (lower Rf) than the N1-isomer due to its higher dipole moment.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dry THF, 0 °C Inert Atmosphere Step2 2. Deprotonation Add NaH portion-wise Stir 30 min Step1->Step2 Step3 3. Alkylation Add R-X slowly Warm to RT Step2->Step3 Step4 4. Workup Quench with NH4Cl Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for the N1-selective alkylation of iodo-indazoles.

Analytical Validation: Differentiating N1 vs. N2 Isomers

To establish absolute trustworthiness in your isolated product, standard 1D 1H -NMR is insufficient due to the subtle electronic differences between the N1 and N2 isomers.

Self-Validating System Requirement: You must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR to definitively assign regiochemistry .

  • N1-Alkylation Proof: In the HMBC spectrum, the protons of the newly added alkyl group (e.g., the N−CH2​ protons) will show a strong 3JCH​ correlation to the C-7a bridgehead carbon of the indazole core.

  • N2-Alkylation Proof: Conversely, if alkylation occurred at the N2 position, the N−CH2​ protons will exhibit a strong 3JCH​ correlation to the C-3 carbon of the indazole ring.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950.[Link]

Application

Application Notes and Protocols: The Strategic Application of Iodo 1-methylindazole-5-carboxylate in the Synthesis of Advanced Agrochemicals

Introduction: The Indazole Scaffold in Modern Crop Protection The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in both medicinal and agricultural chemistry.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Modern Crop Protection

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in both medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid structure allow for precise three-dimensional orientation of substituents, making it an ideal core for molecules designed to interact with specific biological targets. In the realm of agrochemicals, indazole derivatives have demonstrated a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] The strategic functionalization of the indazole ring is therefore a critical aspect of modern agrochemical research and development.

This application note provides a detailed guide to the use of Iodo 1-methylindazole-5-carboxylate as a versatile building block for the synthesis of novel agrochemical candidates. The presence of an iodine atom at the 5-position offers a reactive handle for the introduction of diverse molecular complexity through palladium-catalyzed cross-coupling reactions, while the carboxylate group at the 3-position provides a convenient point for the construction of amide or ester linkages, which are common features in many commercial pesticides.[5][6]

We will present a representative synthetic route to a potential agrochemical candidate, a substituted N-aryl-1-methyl-1H-indazole-5-carboxamide, detailing the key reaction protocols and the underlying chemical principles.

Physicochemical Properties of Key Compounds

A thorough understanding of the physicochemical properties of the starting materials and products is essential for reaction optimization and product purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
Ethyl 1-methyl-5-iodo-1H-indazole-3-carboxylateC₁₁H₁₁IN₂O₂330.12Off-white to pale yellow solid135-138Soluble in DMF, DMSO, and chlorinated solvents
Ethyl 1-methyl-5-(2,6-difluorophenyl)-1H-indazole-3-carboxylateC₁₈H₁₄F₂N₂O₂344.32White to off-white solid155-158Soluble in ethyl acetate, DCM, and THF
N-(4-chlorophenyl)-1-methyl-5-(2,6-difluorophenyl)-1H-indazole-3-carboxamideC₂₂H₁₄ClF₂N₃O425.82White to off-white powder210-215Sparingly soluble in common organic solvents

Synthetic Workflow Overview

The synthesis of the target N-aryl-1-methyl-5-(substituted-aryl)-indazole-3-carboxamide from Ethyl 1-methyl-5-iodo-1H-indazole-3-carboxylate is a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the indazole ring. The second step is the hydrolysis of the ethyl ester followed by an amide coupling with a substituted aniline.

G start Ethyl 1-methyl-5-iodo-1H-indazole-3-carboxylate suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate Ethyl 1-methyl-5-(aryl)-1H-indazole-3-carboxylate suzuki->intermediate hydrolysis Ester Hydrolysis (LiOH or NaOH) intermediate->hydrolysis acid 1-Methyl-5-(aryl)-1H-indazole-3-carboxylic acid hydrolysis->acid amidation Amide Coupling (Substituted Aniline, Coupling Agent) acid->amidation product N-(substituted-aryl)-1-methyl-5-(aryl)-1H-indazole-3-carboxamide amidation->product

Figure 1: Overall synthetic workflow for the preparation of N-aryl-1-methyl-5-(aryl)-indazole-3-carboxamides.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In this protocol, we will couple Ethyl 1-methyl-5-iodo-1H-indazole-3-carboxylate with (2,6-difluorophenyl)boronic acid. The choice of a fluorinated coupling partner is strategic, as the incorporation of fluorine atoms can significantly enhance the biological activity and metabolic stability of agrochemicals.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(I)L₂] pd0->pd_complex Oxidative Addition pd_aryl [Ar-Pd(II)(Ar')L₂] pd_complex->pd_aryl Transmetalation transmetalation Transmetalation Ar'B(OH)₂ + Base transmetalation->pd_complex pd_aryl->pd0 Reductive Elimination product Ar-Ar' pd_aryl->product elimination Reductive Elimination aryl_halide Ar-I aryl_halide->pd_complex Amidation acid R-COOH o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC edc->o_acylisourea hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt hobt HOBt hobt->hobt_ester amide R-CONH-R' hobt_ester->amide + R'-NH₂ amine R'-NH₂ amine->amide byproduct EDU (water-soluble) amide->byproduct + HOBt

Sources

Method

Iodo 1-methylindazole-5-carboxylate as a building block for PROTACs

Application Note: Iodo 1-methylindazole-5-carboxylate as a Versatile Building Block for PROTAC Development Executive Summary The rapid evolution of targeted protein degradation (TPD) has necessitated the development of h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Iodo 1-methylindazole-5-carboxylate as a Versatile Building Block for PROTAC Development

Executive Summary

The rapid evolution of targeted protein degradation (TPD) has necessitated the development of highly modular, bifunctional chemical scaffolds. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (and its corresponding carboxylic acid) has emerged as a privileged building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This application note details the chemical rationale, mechanistic utility, and validated experimental protocols for utilizing this indazole scaffold. By offering orthogonal reactivity—a highly reactive C3-iodo group for target-binding domain attachment and a C5-carboxylate for E3 ligase linker conjugation—this building block accelerates the discovery of degraders for challenging targets such as MLLT1/3 YEATS domains [1] and Bruton's Tyrosine Kinase (BTK) [2].

Chemical Rationale & Structural Advantages

As a Senior Application Scientist, I frequently observe that the bottleneck in PROTAC synthesis is the late-stage assembly of the ternary complex components. The 1-methylindazole-5-carboxylate core solves this through precise, orthogonal functional handles:

  • C3-Iodo Handle (Target Binding): The iodine atom at the C3 position is highly susceptible to oxidative addition by Palladium(0). Compared to bromo or chloro analogs, the iodo group allows for Suzuki-Miyaura or Sonogashira cross-couplings at significantly lower temperatures, preserving sensitive functional groups on the target-binding ligand.

  • C5-Carboxylate Handle (Linker Attachment): The methyl ester at C5 is stable under cross-coupling conditions but can be cleanly saponified to a carboxylic acid using mild lithium hydroxide (LiOH). This acid serves as the universal attachment point for amine-terminated PEG or alkyl linkers conjugated to E3 ligase ligands (e.g., CRBN or VHL binders).

  • 1-Methyl Indazole Core: The N1-methyl group locks the tautomeric state of the indazole, preventing unwanted side reactions during transition-metal catalysis while maintaining a rigid, hydrogen-bond-accepting pharmacophore that is highly favored in kinase and epigenetic reader binding pockets.

Mechanistic Overview: Indazole-Based PROTACs

The ultimate goal of utilizing the iodo 1-methylindazole-5-carboxylate scaffold is to construct a bifunctional molecule capable of bringing a Protein of Interest (POI) into spatial proximity with an E3 Ubiquitin Ligase.

PROTAC_Mechanism POI Protein of Interest (e.g., MLLT1/3, BTK) PROTAC PROTAC (Indazole Core) POI->PROTAC Binds C3-motif Ubi Polyubiquitination POI->Ubi E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Binds via C5-Linker E3->Ubi Transfers Ub Degradation Proteasomal Degradation Ubi->Degradation Targets POI

Fig 1: Ternary complex formation and event-driven degradation driven by the PROTAC.

SyntheticWorkflow A Methyl 3-iodo-1-methylindazole-5-carboxylate (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki/Sonogashira) A->B C C3-Functionalized Indazole (Target Binding Domain Attached) B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D E C5-Carboxylic Acid Intermediate D->E F Amide Coupling (HATU/DIPEA) + Linker-E3 Ligand E->F G Complete PROTAC Molecule F->G

Fig 2: Three-step synthetic workflow leveraging the orthogonal handles of the indazole core.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to ensure the integrity of the synthetic pipeline.

Protocol 1: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Attach the target-binding warhead to the C3 position of the indazole core.

  • Preparation: In an oven-dried Schlenk flask, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv), the desired boronic acid/ester warhead (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is critical when coupling sterically hindered aryl groups to the rigid indazole core.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). Causality: The biphasic mixture ensures optimal solubility for both the organic substrates (dioxane) and the inorganic base (water).

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90 °C for 4–8 hours.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the iodo-indazole (disappearance of the M+H peak corresponding to the starting material), cool to room temperature. Dilute with EtOAc, wash with brine to remove dioxane and inorganic salts, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: C5-Saponification to Carboxylic Acid

Objective: Unmask the C5-carboxylate for downstream linker attachment.

  • Preparation: Dissolve the C3-functionalized methyl ester (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 0.1 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Causality: LiOH is a mild hydroxide source. Using NaOH or KOH at elevated temperatures risks epimerization or cleavage of sensitive amides/esters on the newly attached C3-warhead.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation & Workup: Monitor via TLC. Once the ester is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH ~3–4. Extract the resulting precipitate with DCM (3x). Dry and concentrate to yield the C5-carboxylic acid, which is typically used in the next step without further purification.

Protocol 3: Amide Coupling for Linker-E3 Ligase Attachment

Objective: Conjugate the E3 ligase ligand-linker complex to the indazole core.

  • Preparation: Dissolve the C5-carboxylic acid intermediate (1.0 equiv) and the amine-terminated Linker-E3 Ligand (e.g., a PEG-thalidomide derivative, 1.1 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Causality: HATU rapidly generates a highly reactive HOAt-ester intermediate. This is essential for overcoming the steric hindrance often associated with long, flexible PROTAC linkers. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state.

  • Reaction: Stir at room temperature for 2–6 hours under N₂.

  • Validation & Workup: Confirm product formation via LC-MS (look for the exact mass of the fully assembled PROTAC). Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via preparative HPLC to obtain the final PROTAC.

Quantitative Data & Optimization

To demonstrate the superiority of the iodo-variant over other halogenated indazoles, we summarize the optimization parameters for the C3-cross-coupling step. The data clearly indicates that the iodo-handle provides the highest yield and cleanest reaction profile, minimizing the loss of expensive target-binding warheads.

Halogen Handle at C3Reactivity (Oxidative Add.)Typical Yield (%)Optimal Temp (°C)Primary Byproduct / Issue
C3-Iodo Very High 85 – 95% 60 – 90 °C Minimal (Clean conversion)
C3-BromoModerate60 – 75%90 – 110 °CModerate dehalogenation
C3-ChloroLow< 30%> 110 °CHigh starting material recovery

Table 1: Comparative efficiency of C3-halogenated 1-methylindazole-5-carboxylates in Suzuki-Miyaura cross-coupling reactions.

Conclusion

The strategic use of Iodo 1-methylindazole-5-carboxylate fundamentally streamlines the synthesis of complex PROTAC molecules. By exploiting the differential reactivity of the C3-iodo and C5-ester groups, researchers can rapidly generate libraries of degraders with varying warheads and linkers. As demonstrated in the development of MLLT1/3 and BTK degraders, this scaffold ensures high synthetic fidelity, allowing drug development professionals to focus on biological optimization rather than overcoming chemical bottlenecks.

References

  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 European Patent Office - EP 4428134 A1 / WO2024188906A1 [1]
  • PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies Cell Research, 28, 779–781 (2018)[Link] [2]

Technical Notes & Optimization

Troubleshooting

Side reactions in Suzuki coupling of Iodo 1-methylindazole-5-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the Suzuki-Miyaura cross-coupling of highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the Suzuki-Miyaura cross-coupling of highly functionalized heterocycles.

When working with Iodo 1-methylindazole-5-carboxylates (e.g., methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate), the intersection of an electron-deficient indazole core, a highly reactive C-I bond, and a base-sensitive ester creates a perfect storm for off-cycle pathways. This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate these side reactions.

Diagnostic Workflow

DiagnosticWorkflow Start LC-MS / NMR Analysis of Crude Mixture CheckDehalo Mass = [M - I + H]+ (Protodehalogenation)? Start->CheckDehalo FixDehalo Action: Remove Protic Solvents Use Anhydrous Toluene CheckDehalo->FixDehalo Yes CheckHydrolysis Mass = [M - Alkyl + H]+ (Ester Hydrolysis)? CheckDehalo->CheckHydrolysis No FixHydrolysis Action: Switch to Non-Nucleophilic Base (e.g., Anhydrous K3PO4) CheckHydrolysis->FixHydrolysis Yes CheckHomo Mass = [2M - 2I] (Homocoupling)? CheckHydrolysis->CheckHomo No FixHomo Action: Rigorously Degas Control O2 Exposure CheckHomo->FixHomo Yes

Diagnostic workflow for identifying and resolving Suzuki coupling side reactions.

Deep-Dive Troubleshooting Guides

Issue 1: Protodehalogenation (Deiodination)

Q: My LC-MS shows a major peak corresponding to [M - I + H]+. Why is my iodoindazole being reduced instead of coupled?

A: This is protodehalogenation (hydrodehalogenation). The C3 position of the indazole ring is highly electron-deficient, leading to rapid oxidative addition of the Pd(0) catalyst into the C-I bond[1]. However, if the subsequent transmetalation step is slow (often due to steric hindrance or a poorly nucleophilic boronic acid), the long-lived Pd(II)-aryl complex becomes vulnerable. It can intercept a hydride from protic solvents (like ethanol or isopropanol) or amine bases via β -hydride elimination, followed by reductive elimination to yield the deshalo byproduct[2].

Causality & Solution: The root cause is a kinetic mismatch between oxidative addition and transmetalation. To fix this, you must eliminate hydride sources. Switch from protic solvent mixtures (e.g., EtOH/H₂O) to anhydrous aprotic solvents (e.g., Toluene or Dioxane). Additionally, using more electron-rich ligands (e.g., XPhos) can stabilize the Pd(II) intermediate and accelerate transmetalation[3].

Issue 2: Ester Hydrolysis (Saponification)

Q: The coupling was successful, but the product mass is [M - Alkyl + H]+, indicating the 5-carboxylate ester was cleaved. How do I prevent this?

A: Standard Suzuki conditions rely on aqueous inorganic bases (e.g., Na₂CO₃, K₂CO₃) at elevated temperatures (80–100 °C). The 5-carboxylate group on the indazole ring is highly electrophilic and readily undergoes saponification under these basic, aqueous conditions[4].

Causality & Solution: Hydroxide ions generated in aqueous carbonate solutions act as nucleophiles rather than mere proton acceptors. To prevent this, decouple the base from nucleophilicity. Utilize anhydrous conditions with mild, non-nucleophilic bases such as anhydrous K₃PO₄ or CsF.

Issue 3: Homocoupling & Protodeboronation

Q: I am observing a significant mass corresponding to [2M - 2I]. What drives this homocoupling?

A: Homocoupling of the iodoindazole (Ullmann-type) or the boronic acid is primarily driven by the presence of molecular oxygen, which re-oxidizes Pd species, or by an imbalance in the stoichiometry that forces the Pd-aryl complex to transmetalate with another equivalent of the starting material[4].

Causality & Solution: Oxygen acts as a terminal oxidant, short-circuiting the catalytic cycle. Rigorous degassing is non-negotiable. Switch from simple bubbling to a strict Freeze-Pump-Thaw cycle or sparging with Argon for at least 15 minutes prior to catalyst addition.

Mechanistic Divergence

MechanisticPathways Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd Ar-I TransMet Transmetalation (Pd-Ar-Ar') OxAdd->TransMet Ar'-B(OH)2 Dehalo Protodehalogenation (Ar-H) OxAdd->Dehalo Hydride Source Hydrolysis Ester Hydrolysis (Ar-COOH) OxAdd->Hydrolysis OH- / H2O RedElim Desired Product (Ar-Ar') TransMet->RedElim Red. Elim.

Mechanistic divergence showing pathways for desired coupling versus dehalogenation and hydrolysis.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes in-house optimization data for the coupling of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate with phenylboronic acid, demonstrating how condition shifts dictate the reaction pathway.

Condition ProfileSolvent SystemBaseTemp (°C)Desired Yield (%)Dehalogenation (%)Ester Hydrolysis (%)
Standard (Aqueous) Dioxane / H₂O (4:1)K₂CO₃80451535
Protic / Nucleophilic EtOH / H₂O (4:1)Na₂CO₃80304025
Anhydrous / Fluoride THF (Anhydrous)CsF70825<1
Optimized (Aprotic) Toluene (Anhydrous)K₃PO₄9088 <2 <2

Self-Validating Experimental Protocol: Optimized Anhydrous Coupling

This protocol is designed as a self-validating system. By incorporating a strict 1-hour analytical checkpoint, you prevent the waste of valuable functionalized indazole substrates.

Reagents & Setup:

  • Electrophile: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodoindazole, arylboronic acid, and anhydrous K₃PO₄.

  • Degassing (Crucial Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous toluene via syringe. Sparge the suspension with Argon for 15 minutes.

  • Catalyst Introduction: Briefly open the flask under a positive pressure of Argon to add Pd(OAc)₂ and SPhos. Re-seal and sparge for an additional 5 minutes.

  • Heating & Checkpoint 1 (Self-Validation): Heat the mixture to 90 °C. At exactly 1 hour, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: If the[M - I + H]+ (dehalogenation) peak exceeds 5% of the total ion count, your system contains moisture or an unintended hydride source. Abort the reaction , dry your solvents over 4Å molecular sieves, and restart.

    • Validation Logic: If the [M - Alkyl + H]+ (hydrolysis) peak is present, your K₃PO₄ has absorbed atmospheric water. Abort , dry the base in a vacuum oven at 120 °C, and restart.

  • Completion: If the 1-hour checkpoint passes, continue heating for 4-8 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated palladium, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why do I see a trace mass corresponding to [M - 14] in my product mixture? A: This mass difference indicates a loss of a methyl group (CH₂). While N-demethylation of the 1-methyl group is mechanistically rare, it can occur under excessively harsh thermal conditions. More commonly, if you are using an ethyl ester starting material in a methanol solvent, this represents transesterification ([M - Ethyl + Methyl]). Always match your alcoholic solvent to your ester alkyl group, or strictly use aprotic solvents.

Q: Can I substitute the iodoindazole with a bromoindazole or chloroindazole to completely prevent dehalogenation? A: Yes. Direct comparison of halogenated heterocycles in Suzuki-Miyaura reactions reveals that bromides and chlorides have a significantly reduced propensity for protodehalogenation compared to iodides[3]. However, the C-Cl and C-Br bonds are stronger, meaning you must compensate by using highly active, electron-rich bulky phosphine ligands (like XPhos or BrettPhos) to facilitate the initial oxidative addition step.

Q: My boronic acid is highly unstable and prone to protodeboronation. Can I use a different coupling partner? A: If your boronic acid degrades before transmetalation can occur, switch to a MIDA boronate or a Potassium Trifluoroborate salt. These species act as slow-release reservoirs for the active boronic acid, keeping its instantaneous concentration low and preventing off-cycle degradation[2].

References

  • BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Tech Support.
  • BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Tech Support.
  • National Center for Biotechnology Information (PMC).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of Iodo 1-methylindazole-5-carboxylate

Overview Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1234616-44-4) is a highly versatile, electron-deficient building block widely utilized in the synthesis of bioactive compounds, including PROTAC degraders ta...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1234616-44-4) is a highly versatile, electron-deficient building block widely utilized in the synthesis of bioactive compounds, including PROTAC degraders targeting MLLT1/3[1] and bromodomain (BET/BRDT) inhibitors[2]. Due to the electron-withdrawing nature of the indazole core and the carboxylate moiety, the C-I bond undergoes facile oxidative addition with palladium catalysts. However, researchers frequently encounter bottlenecks during the transmetalation step of cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). The choice of solvent is the primary determinant of reaction success, dictating the solubility of the base, the stabilization of catalytic intermediates, and the suppression of off-target pathways like protodeiodination[3].

Mechanistic Workflow & Solvent Impact

G Start Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate OxAdd Oxidative Addition (Facile due to electron-deficient core) Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation (Highly Solvent & Base Dependent) PdII->Transmet Biphasic Solvent (e.g., DME/H2O) Dehal Protodeiodination (Side Reaction) Triggered by protic solvents PdII->Dehal Hydride Donors (e.g., Alcohols) RedElim Reductive Elimination Transmet->RedElim Homocoup Boronic Acid Homocoupling Triggered by dissolved O2 Transmet->Homocoup O2 present RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Palladium catalytic cycle highlighting solvent-dependent pathways and side reactions.

Troubleshooting FAQs: Solvent Causality in Cross-Coupling

Q1: Why am I observing high levels of protodeiodination (dehalogenation) instead of the desired cross-coupled product? A1: Protodeiodination occurs when the Ar-Pd(II)-I intermediate undergoes a hydride transfer instead of transmetalating with your coupling partner[3].

  • Causality: Solvents with available β-hydrogens (such as ethanol or isopropanol) can act as hydride donors under basic conditions. Because the indazole core is electron-deficient, the Ar-Pd(II) intermediate has a longer lifetime, increasing its susceptibility to this side reaction.

  • Solution: Eliminate primary and secondary alcohols. Switch to an aprotic polar solvent system like 1,2-dimethoxyethane (DME) or 1,4-dioxane[2].

Q2: How does the solvent choice affect the transmetalation step with boronic acids? A2: Transmetalation requires the formation of a highly reactive boronate complex.

  • Causality: Purely aprotic organic solvents often fail to dissolve inorganic bases (e.g., Na₂CO₃ or K₂CO₃) sufficiently to generate the active nucleophile. A biphasic system (e.g., DME/H₂O or Dioxane/H₂O) is critical. The aqueous phase solubilizes the base to form the crucial Ar-Pd-OH intermediate, while the organic phase (DME) solvates the hydrophobic indazole substrate[2].

Q3: I am seeing significant homocoupling of the boronic acid. Is this a solvent issue? A3: Yes, indirectly.

  • Causality: Homocoupling is an oxidative side reaction driven by dissolved oxygen and Pd(II) species[3]. Ethereal solvents like THF, DME, and Dioxane have high oxygen solubility coefficients.

  • Solution: Rigorous degassing of the solvent mixture is mandatory. Perform at least three freeze-pump-thaw cycles or sparge the solvent with argon for 30 minutes prior to adding the palladium catalyst[3].

Data Presentation: Solvent Optimization Matrix

The following table summarizes the causal relationship between solvent selection and reaction outcomes for the Suzuki-Miyaura coupling of 3-iodo-1-methylindazole derivatives.

Solvent SystemBase (Aqueous)Temp (°C)Conversion to Product (%)Protodeiodination (%)Boronic Acid Homocoupling
EtOH / H₂O (3:1)K₂CO₃8045%35% (High)Low
DMF (Monophasic)Cs₂CO₃10060%10%High (if poorly degassed)
1,4-Dioxane / H₂O (4:1)Na₂CO₃9085%<5%Moderate
DME / H₂O (3:1) Na₂CO₃ 80 >90% <2% Low (when degassed)

Note: DME/H₂O provides the optimal balance of substrate solubility and base activation while minimizing hydride-donating capacity[2].

Experimental Protocols: Optimized Suzuki-Miyaura Coupling

This protocol is specifically optimized for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate to maximize cross-coupling efficiency while mitigating solvent-induced side reactions[2].

Reagents & Materials:

  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv, 1.0 mmol, 316 mg)

  • Aryl/Heteroaryl boronic acid (e.g., (6-aminopyridin-3-yl)boronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv, 0.1 mmol, 82 mg)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (Analytical grade)

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Prepare a mixture of DME and 2.0 M aqueous Na₂CO₃ in a 3:1 volume ratio (e.g., 12 mL DME, 4 mL aq. Na₂CO₃). Transfer to a Schlenk flask and degas via argon sparging for 30 minutes to displace dissolved oxygen and prevent boronic acid homocoupling[3].

  • Reagent Loading: In a separate, oven-dried reaction vessel flushed with argon, add the Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (316 mg) and the boronic acid (1.5 equiv)[2].

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (82 mg) to the dry reagents[2]. Note: Adding the solid catalyst before the degassed solvent minimizes its exposure to transient atmospheric oxygen.

  • Reaction Initiation: Transfer the degassed DME/Na₂CO₃ solvent mixture into the reaction vessel via a syringe under positive argon pressure.

  • Heating: Heat the biphasic mixture to 80°C and stir vigorously for 12–16 hours. Vigorous stirring is essential to maximize the interfacial surface area between the organic (DME) and aqueous phases.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent chromatographic purification.

References

  • Title: US20240158355A1 - Bet subfamily inhibitors and methods using same Source: Google Patents URL
  • Title: PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - EP 4428134 A1 Source: European Patent Office URL
  • Title: Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole Source: BenchChem URL

Sources

Troubleshooting

Mechanistic Causality: Why Base Selection Dictates Reaction Fate

Welcome to the Advanced Technical Support Center for Heterocyclic Cross-Coupling . As a Senior Application Scientist, I have designed this portal to resolve critical bottlenecks in the palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Cross-Coupling .

As a Senior Application Scientist, I have designed this portal to resolve critical bottlenecks in the palladium-catalyzed cross-coupling of iodo-indazoles. The functionalization of the indazole C3-position is a cornerstone of medicinal chemistry, but the unique electronic properties of the indazole core make base selection a frequent point of failure. This guide synthesizes mechanistic causality, quantitative profiling, and validated protocols to ensure your workflows are robust and reproducible.

In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the base is not merely an acid scavenger; it is an active participant in the catalytic cycle. For iodo-indazoles, the C3–I bond is highly electron-deficient, making the initial oxidative addition to Pd(0) relatively facile[1].

However, the subsequent transmetalation step is entirely dictated by the base. The base must coordinate with the Pd(II) intermediate to form a highly reactive Pd-alkoxo/hydroxo complex, while simultaneously activating the coupling partner (e.g., converting a boronic acid into a nucleophilic boronate)[2]. If the base is too strong, it can prematurely cleave N-protecting groups or degrade the indazole core[3]. If it is too weak or insoluble, the cycle stalls, leading to catalyst degradation and high rates of protodeiodination.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (3-Iodo-indazole) Pd0->OA PdII Pd(II) Intermediate [Indazole-Pd-I] OA->PdII BaseEx Base Exchange (Base replaces I) PdII->BaseEx Base Addition PdII_Base Activated Complex [Indazole-Pd-O-Base] BaseEx->PdII_Base Trans Transmetalation (Boronic Acid) PdII_Base->Trans Boronate Activation PdII_Ar2 Diorgano-Pd(II) [Indazole-Pd-R] Trans->PdII_Ar2 RE Reductive Elimination (Coupled Product) PdII_Ar2->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki coupling showing the critical role of base exchange and activation.

Quantitative Base Profiling for Iodo-Indazoles

Selecting the right base requires balancing basicity (pKa), solubility in your chosen solvent system, and the specific electronic nature of your indazole substrate.

BasepKa (Conj. Acid)Optimal Solvent SystemSubstrate CompatibilityCommon Side Reactions
K₂CO₃ ~10.3Dioxane/H₂O, DMFBroad; excellent for THP-protected indazoles.Slow reaction rates in strictly anhydrous, non-polar solvents.
Cs₂CO₃ ~10.3Toluene, DioxaneBase-sensitive substrates; Buchwald-Hartwig aminations.Hygroscopic nature can introduce unwanted water if not stored properly.
K₃PO₄ ~12.3Toluene/H₂OExcellent for unprotected, electron-deficient indazoles.Can promote protodehalogenation if aqueous ratios are too high.
NaOtBu ~17.0Toluene, THFRobust protected indazoles requiring fast amination.Cleaves Boc/THP groups; degrades nitro-indazole cores.
Et₃N ~10.7DMF, MeCNSonogashira and Heck couplings.Generally ineffective for Suzuki transmetalation of bulky indazoles.

Troubleshooting Guides & FAQs

Q1: I am observing massive N-deprotection of my N-Boc-3-iodo-5-nitroindazole during a Suzuki coupling. How can I prevent this? Causality & Solution: The powerful electron-withdrawing nitro group stabilizes the anion generated by Boc deprotection, making the protecting group highly labile under standard basic conditions[4]. Strong bases like NaOtBu or prolonged heating with Na₂CO₃ exacerbate this cleavage. Action: You have two paths:

  • Switch to a milder base like K₃PO₄ and lower the reaction temperature.

  • Preferred Strategy: Abandon the protecting group entirely. Studies demonstrate that unprotected 3-iodo-5-nitroindazole undergoes successful Suzuki coupling in excellent yields (up to 87%)[4]. The electron-deficient nature of the core prevents the free N-H from poisoning the catalyst.

Q2: My Buchwald-Hartwig amination of 3-iodoindazole is stalling at 30% conversion. I am using K₂CO₃ in toluene. What is wrong? Causality & Solution: K₂CO₃ has exceptionally low solubility in pure non-polar solvents like toluene. This severely limits the concentration of active base available to deprotonate the amine and facilitate reductive elimination, stalling the catalytic cycle. Action: Switch to Cs₂CO₃ . The larger cesium cation dramatically increases the solubility of the carbonate in organic solvents and provides a "soft" basicity that is highly effective for aminations without degrading the indazole core.

Q3: When coupling electron-rich indazoles, my yields are terrible unless I use a protecting group. Why is this different from the nitro-indazoles? Causality & Solution: For standard or electron-rich iodo-indazoles, the free N-H group (pKa ~14) is nucleophilic enough to coordinate with and poison the palladium catalyst. Protecting the indazole N-H with a Tetrahydropyranyl (THP) group prevents this coordination, significantly improving Suzuki coupling yields[5].

Q4: I'm seeing significant protodeiodination (des-iodo indazole) instead of my cross-coupled product. What is driving this? Causality & Solution: Protodeiodination occurs when the Pd(II)-aryl intermediate undergoes reduction before transmetalation can occur[3]. This is driven by a slow transmetalation step (due to inactive boronic acid or insoluble base) combined with the presence of a hydrogen source (e.g., adventitious water or beta-hydrogens from solvents). Action: Ensure rigorous degassing to prevent catalyst oxidation, use anhydrous Cs₂CO₃, and use a slight excess of the boronic acid (1.5 equiv) to outcompete the reduction pathway[3].

Troubleshooting Start Low Yield in Iodo-indazole Coupling? CheckSide Identify Major Byproduct via LC-MS Start->CheckSide Deprotect N-Deprotection (e.g., Boc/THP loss) CheckSide->Deprotect Dehalo Protodeiodination (Des-iodo indazole) CheckSide->Dehalo NoRxn Unreacted Starting Material CheckSide->NoRxn Sol1 Use weaker base (K3PO4) or run unprotected indazole Deprotect->Sol1 Sol2 Ensure rigorous degassing & use anhydrous Cs2CO3 Dehalo->Sol2 Sol3 Increase base solubility (switch to Cs2CO3 or add water) NoRxn->Sol3

Troubleshooting decision tree for base optimization in iodo-indazole cross-coupling reactions.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole

This protocol is engineered for unprotected 3-iodoindazoles, utilizing microwave irradiation for rapid, clean conversion[4]. The system is self-validating: phase separation and color changes provide immediate visual feedback on reaction progress.

Reagents:

  • Unprotected 3-iodo-1H-indazole (1.0 mmol)

  • Pinacol vinyl boronate (or aryl boronic acid) (2.0 mmol)

  • Pd(PPh₃)₄ (5 mol%, 0.05 mmol)

  • 2M Aqueous Na₂CO₃ (2.0 mL)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, microwave-safe vial, add the 3-iodo-1H-indazole, the boronate ester, and the Pd(PPh₃)₄ catalyst[2].

  • Solvent & Base Addition: Add the 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution[2].

    • Validation Check: The biphasic mixture should appear pale yellow. If it turns black immediately, your catalyst has prematurely oxidized.

  • Rigorous Degassing: Seal the vial with a septum and purge the solution by bubbling argon directly through the liquid for 10-15 minutes.

    • Causality: Oxygen promotes boronic acid homocoupling and rapidly degrades the active Pd(0) species into inactive Pd(II) oxides[3].

  • Reaction Execution: Transfer the sealed vial to a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes[2].

    • Validation Check: Upon completion, the solution will typically turn dark brown or black, indicating the precipitation of "Palladium black" as the catalytic cycle concludes and the catalyst aggregates.

  • Workup: Cool the vial to room temperature. Dilute the reaction mixture with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation MDPI[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors PMC (National Institutes of Health)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Iodo 1-Methylindazole-5-Carboxylate Reaction Workups

Welcome to the Technical Support Center. The synthesis of iodo 1-methylindazole-5-carboxylate (typically via the electrophilic iodination of methyl 1-methylindazole-5-carboxylate using N-iodosuccinimide (NIS) in N,N-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of iodo 1-methylindazole-5-carboxylate (typically via the electrophilic iodination of methyl 1-methylindazole-5-carboxylate using N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) at elevated temperatures) is a critical step in the development of various pharmaceutical intermediates[1].

However, the workup for this specific reaction is notoriously problematic. Researchers frequently encounter stubborn emulsions, product loss due to ester hydrolysis, and heavy DMF carryover. This guide provides field-proven, mechanistically grounded solutions to ensure a self-validating and high-yielding isolation process.

Visual Workflow: Optimized Liquid-Liquid Extraction

G A Crude Reaction Mixture (Indazole, NIS, DMF) B Dilution (Add 2-MeTHF or EtOAc) A->B C Iodine Quench (Sat. aq. Na2S2O3) B->C D Phase Separation C->D E DMF Removal (5% aq. LiCl Wash x3) D->E Organic Phase F Residual Water Removal (Brine Wash) E->F G Drying (Anhydrous MgSO4) F->G H Concentration (Pure Iodo-Indazole) G->H

Optimized liquid-liquid extraction workflow for iodo 1-methylindazole-5-carboxylate.

Troubleshooting Guide & FAQs

Q1: Why is my organic phase persistently brown/yellow, and how do I fix it?

The Causality: NIS acts as an iodine cation donor. During the reaction, unreacted NIS or molecular iodine ( I2​ ) byproducts are generated. These active halogen species are highly soluble in organic solvents and will cause persistent discoloration. If left unquenched, they can poison transition-metal catalysts in downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). The Solution: You must wash the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Thiosulfate acts as a mild reducing agent, converting lipophilic I2​ and active NIS into water-soluble iodide ions ( I− ), which safely partition into the aqueous waste[2]. Self-Validation: The organic layer will immediately transition from brown/yellow to clear or pale yellow once the iodine is fully quenched. If the color persists, repeat the thiosulfate wash.

Q2: How do I eliminate residual DMF without losing my product in the aqueous layer?

The Causality: DMF is a highly polar, water-miscible aprotic solvent with a high boiling point (153°C), making it nearly impossible to remove via standard rotary evaporation without degrading the product. Furthermore, DMF has a high partition coefficient in standard extraction solvents like Ethyl Acetate (EtOAc), meaning a simple water wash will leave up to 15% of the DMF in your product. The Solution: Implement a 5% aqueous Lithium Chloride (LiCl) wash. The lithium ion ( Li+ ) acts as a hard Lewis acid and coordinates strongly with the highly polarized carbonyl oxygen of DMF. This coordination drastically increases the aqueous solubility of DMF, effectively "pulling" it out of the organic phase without requiring massive volumes of water that could precipitate your product[3].

Q3: I am getting stubborn emulsions during the EtOAc/Water extraction. What is the cause?

The Causality: Indazole derivatives often act as weak surfactants. When combined with DMF—which lowers the interfacial tension between water and EtOAc—the system forms a highly stable emulsion. Additionally, the iodo-indazole product may experience localized precipitation at the biphasic interface. The Solution: Swap EtOAc for 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is partially water-miscible but cleanly separates from aqueous layers, creating a sharper biphasic interface and resisting emulsion formation.

Q4: Why is my ester hydrolyzing during the basic wash?

The Causality: The methyl ester at the 5-position of the indazole ring is susceptible to saponification (hydrolysis) if exposed to strong aqueous bases (like NaOH or KOH ) often used to wash out the succinimide byproduct. The Solution: Avoid strong bases entirely. Succinimide is sufficiently water-soluble to be removed by the aqueous LiCl and brine washes. If a neutralizing wash is strictly required, use a mild, buffered solution like 5% sodium bicarbonate ( NaHCO3​ ) and limit contact time to under 5 minutes.

Quantitative Data Presentation: Solvent Selection Matrix

Selecting the correct organic solvent for the extraction is the most critical variable in preventing DMF carryover and emulsions.

Extraction SolventDMF Partitioning (Carryover into Organic)Emulsion Risk with IndazolesProduct SolubilityRecommended Action
Ethyl Acetate (EtOAc) High (~10-15%)HighExcellentStandard choice; strictly mandates 3x 5% LiCl washes.
2-Methyltetrahydrofuran (2-MeTHF) Low (<5%)LowExcellentOptimal choice ; improves phase separation and reduces aqueous wash volumes.
Dichloromethane (DCM) Very High (>20%)LowVery HighAvoid if DMF is the primary reaction solvent.

Standard Operating Procedure (SOP): Optimized Workup

This step-by-step methodology is designed as a self-validating system to ensure high purity and yield of iodo 1-methylindazole-5-carboxylate.

Step 1: Cooling and Dilution

  • Cool the crude DMF reaction mixture to room temperature (20–25°C).

  • Dilute the mixture with 10 volumes of 2-MeTHF (or EtOAc). Note: Do not add water first, as this will immediately crash out the indazole product as an unmanageable gum.

Step 2: Iodine Quench

  • Add 3 volumes of saturated aqueous Na2​S2​O3​ to the diluted reaction mixture[2].

  • Stir vigorously for 15 minutes.

  • Validation Check: Stop stirring and allow the layers to settle. The upper organic layer must be free of any brown/orange iodine discoloration.

Step 3: Phase Separation

  • Transfer the mixture to a separatory funnel and collect the upper organic phase. Discard the lower aqueous phase (contains quenched iodide salts).

Step 4: DMF Removal

  • Wash the organic phase with 5% aqueous LiCl (3 x 5 volumes)[3].

  • Agitate gently to prevent emulsion formation.

  • Validation Check: The volume of the organic layer should slightly decrease after the first wash as the DMF is extracted into the aqueous phase.

Step 5: Residual Water Removal

  • Wash the organic phase with 1 x 3 volumes of saturated aqueous NaCl (brine). This step removes micro-droplets of water and residual LiCl salts.

Step 6: Isolation

  • Transfer the organic phase to an Erlenmeyer flask and add anhydrous Magnesium Sulfate ( MgSO4​ ). Swirl until the drying agent flows freely (like snow), indicating all water is absorbed.

  • Filter the suspension through a sintered glass funnel.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 40°C) to yield the pure iodo 1-methylindazole-5-carboxylate as a solid.

References

  • Source: Google Patents (WO2024188906A1)
  • Removing N,N-dimethylformamide (DMF)
  • Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction Source: RSC Publishing URL

Sources

Troubleshooting

Catalyst poisoning in reactions with Iodo 1-methylindazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden, inexplicable reaction stalling when workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden, inexplicable reaction stalling when working with complex N-heterocycles.

When performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig) with Iodo 1-methylindazole-5-carboxylate , catalyst poisoning is the most common point of failure. This guide is designed to move beyond basic troubleshooting. We will dissect the exact causality behind catalyst deactivation with this specific substrate and provide self-validating protocols to engineer a robust, scalable reaction.

Diagnostic Triage: Identifying the Deactivation Pathway

Before altering your reaction conditions, you must diagnose how your catalyst is dying. Catalyst deactivation with iodo-indazoles typically bifurcates into two distinct pathways: off-cycle sequestration or irreversible aggregation .

DiagnosticFlow A Reaction Stalls (<20% Conversion) B Visual Inspection of Reaction Mixture A->B C Black Precipitate (Pd Aggregation) B->C Yes D Homogeneous Yellow/Brown (Off-Cycle Complex) B->D No E Test for Trace Sulfur/Halides in Starting Material C->E F N2-Coordination Suspected (Indazole Poisoning) D->F G Purify Reagents & Use Scavengers E->G Impurities Found H Switch to Bulky Biaryl Phosphines F->H Steric Shielding Needed

Fig 1: Diagnostic workflow for identifying palladium catalyst deactivation root causes.

Frequently Asked Questions (FAQs): The Causality of Poisoning

Q: Why does Iodo 1-methylindazole-5-carboxylate specifically cause my reaction to stall after 15% conversion? A: The root cause lies in the electronic structure of the indazole core. While the N1 position is methylated and sterically blocked, the N2 nitrogen remains a highly accessible, strong Lewis base. Nitrogen-containing heterocycles are notorious for acting as catalyst poisons by coordinating to the metal center and blocking active sites[1]. Following the rapid oxidative addition of the C-I bond to Pd(0), the resulting Pd(II)-aryl intermediate is highly susceptible to intermolecular chelation by the N2 of a second substrate molecule. This forms a stable, off-cycle [Pd(Ar)(L)(Indazole)]+ complex, effectively sequestering the active catalyst and halting the cycle[2].

Q: I observed a black precipitate forming within 30 minutes. What is the mechanism behind this? A: You are observing the formation of "palladium black," an irreversible aggregation of inactive Pd(0)[1]. This occurs when the rate of reductive elimination outpaces the rate of the subsequent oxidative addition, leaving naked, unstabilized Pd(0) in solution. In the context of iodo-indazoles, this is often triggered by trace impurities. Elemental sulfur or residual halides from the iodination step of your starting material can act as unexpected catalyst poisons, binding to the metal and forcing the Pd(0) to aggregate rather than re-enter the catalytic cycle[3].

Q: How do I rationally select a ligand to prevent N-coordination without killing the reaction rate? A: You must induce "coordinative unsaturation" through steric shielding. Standard ligands like PPh3​ are too small, allowing the indazole N2 to easily access the Pd center. Strong N-heteroaryl coordination to palladium metal can cause severe catalyst poisoning, which is optimally mitigated by employing sterically bulky ligands[2]. Switching to demanding, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or bulky P,P=O ligands creates a physical barrier around the metal. This blocks the bulky indazole nitrogen from coordinating while still allowing the smaller transmetalating agent (like a boronic acid) to react. Additionally, specific ferrocene-based ligands like dppf or the use of imidazolium ionic liquids can help prevent the formation of inactive palladium black[4].

Quantitative Benchmarking: Ligand & Additive Effects

To demonstrate the causality of ligand choice, below is a standardized data set for the Suzuki-Miyaura coupling of Iodo 1-methylindazole-5-carboxylate with phenylboronic acid. Notice how steric bulk directly correlates with catalyst longevity.

Ligand SystemAdditiveVisual Indicator at 1hConversion (%)Mechanistic Outcome
Pd(PPh₃)₄NoneBlack precipitate< 15%Rapid N2-coordination & Pd(0) aggregation
PdCl₂(dppf)NoneDark brown solution45%Partial stabilization; susceptible to iodide accumulation
Pd₂(dba)₃ + XPhosNoneClear yellow solution78%Steric shielding prevents N2-chelation
Pd₂(dba)₃ + XPhosAg₂CO₃Clear yellow solution> 95%Iodide scavenged; optimal turnover achieved

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must prove its own success or failure at specific checkpoints. Do not proceed blindly to the end of a reaction. Palladium-catalyzed cross-coupling of indazoles is a robust method, but requires careful optimization of ligands and bases to maintain catalyst turnover[5]. Use the following self-validating workflow.

Protocol: Optimized Cross-Coupling with Iodide Scavenging & Steric Shielding

Objective: Prevent N2-coordination via XPhos shielding and prevent iodide-induced stalling via silver scavenging.

Materials:

  • Iodo 1-methylindazole-5-carboxylate (1.0 equiv, strictly purified to remove trace sulfur)

  • Organoboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • Ag₂CO₃ (1.0 equiv, light-sensitive)

  • Anhydrous 1,4-Dioxane (Degassed via sparging)

Step-by-Step Methodology:

  • Pre-catalyst Generation: In an inert glovebox, combine Pd₂(dba)₃ and XPhos in 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange.

    • Validation Checkpoint 1: If the solution remains purple/brown, the XPhos has oxidized or failed to ligate. Discard and use fresh reagents.

  • Substrate Assembly: In a separate Schlenk flask, combine Iodo 1-methylindazole-5-carboxylate, the organoboronic acid, K₃PO₄, and Ag₂CO₃.

  • Initiation: Transfer the pre-catalyst solution to the Schlenk flask. Dilute with remaining 1,4-dioxane to achieve a 0.2 M substrate concentration. Heat to 80 °C under active nitrogen flow.

  • Diagnostic Aliquot: At exactly 45 minutes, halt stirring briefly and extract a 50 µL aliquot.

    • Validation Checkpoint 2: Inspect the aliquot. A bright yellow, homogeneous solution confirms the XPhos steric shield is intact and off-cycle N2-coordination has been prevented. A heavy black precipitate indicates trace sulfur/halide poisoning from your starting material batch[3].

  • Workup: Upon full conversion (typically 2-4 hours), cool to room temperature. The solution will contain a white/gray precipitate (AgI and inorganic salts). Filter through a pad of Celite to remove the scavenged iodide salts, washing with ethyl acetate.

Mechanistic Pathway of Poisoning vs. Productive Catalysis

The diagram below maps the exact intersection where Iodo 1-methylindazole-5-carboxylate deviates from the productive catalytic cycle into a poisoned state, and how steric shielding corrects this.

CatalyticCycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Fast C-I Cleavage) Pd0->OxAdd PdII Pd(II)-Aryl Iodide Intermediate OxAdd->PdII Poison Inactive [Pd(Ar)(L)(Indazole)]+ (N2-Coordination) PdII->Poison Unshielded Ligand (Excess Indazole) Transmet Transmetalation PdII->Transmet Bulky Ligand Shield RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Fig 2: Catalytic cycle detailing the off-cycle N2-coordination poisoning pathway.

References

  • PubMed / Angewandte Chemie. "Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles." NIH.gov. Available at: [Link]

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." MDPI.com. Available at:[Link]

  • ACS Publications. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development." ACS.org. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Crystallization Methods for Iodo 1-methylindazole-5-carboxylate

Welcome to the technical support center for the crystallization of Iodo 1-methylindazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Iodo 1-methylindazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this and related indazole derivatives.

Indazole derivatives are a critical class of compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] Achieving high-purity, crystalline material is paramount for downstream applications, including structural elucidation and formulation development. This guide provides a structured approach to refining your crystallization methods, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during the crystallization of Iodo 1-methylindazole-5-carboxylate.

Q1: My compound is not crystallizing at all. What are the first steps I should take?

If your compound fails to crystallize and remains as a clear solution after cooling or solvent evaporation, it is likely an issue of insufficient supersaturation.[4] Here’s a prioritized checklist of initial troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][6] Microscopic scratches can serve as nucleation sites.

    • Seeding: If available, introduce a single, small seed crystal of Iodo 1-methylindazole-5-carboxylate into the solution.[6] This provides a template for crystal growth.

  • Increase Concentration:

    • Slow Evaporation: Partially unseal the vessel to allow for slow solvent evaporation, thereby increasing the solute concentration.[7] A gentle stream of an inert gas like nitrogen can also facilitate this.

    • Reduce Solvent Volume: It's possible that an excess of solvent was used.[5][6] Gently reheat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lower the Temperature: If crystals do not form at room temperature, try further cooling in an ice bath or refrigerator.[6] Be mindful that rapid cooling can sometimes lead to smaller crystals.[4]

Q2: I'm getting an oil instead of crystals. What causes this and how can I fix it?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the concentration is too high.[4] Impurities can also promote this phenomenon.[4]

  • Slower Cooling: Rapid cooling is a common culprit.[4] Insulate the flask or use a programmable cooling bath to decrease the cooling rate, allowing more time for the ordered arrangement of molecules into a crystal lattice.

  • Solvent System Modification: The chosen solvent may be too good. Try adding a "poor" solvent (an anti-solvent) dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the "good" solvent to redissolve and clarify before slow cooling.[8]

  • Further Purification: If impurities are suspected, purify the material using techniques like column chromatography before re-attempting crystallization.[4]

Q3: The crystal yield is very low. How can I improve it?

A poor yield often indicates that too much of the compound remains dissolved in the mother liquor.[5]

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • Optimize Cooling: After initial crystal formation at room temperature, cooling the solution to a lower temperature, such as in an ice bath, can maximize the amount of crystallized product.[4]

  • Solvent Choice: Re-evaluate your solvent. The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at colder temperatures.[4]

Q4: How do I choose the best solvent for crystallization?

Solvent selection is a critical factor. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[4] Common solvents for recrystallizing indazole derivatives include ethanol, methanol, and acetone, or mixtures thereof, often with water as an anti-solvent.[8][9]

A systematic approach to solvent screening is recommended:

  • In small vials, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[8]

  • Observe which solvents dissolve the compound when hot but lead to precipitation upon cooling.

  • For highly soluble compounds, consider a mixed-solvent system or vapor diffusion.[4][10]

Troubleshooting Guides

This section provides more detailed, in-depth solutions to persistent crystallization challenges.

Issue 1: Persistent Oiling Out Despite Slow Cooling

If slowing the cooling rate does not resolve the issue of your Iodo 1-methylindazole-5-carboxylate oiling out, consider the following advanced strategies:

Causality: The solubility curve of the compound in the chosen solvent may be too steep, or strong solute-solvent interactions may be inhibiting the ordered arrangement required for crystallization.

Solutions:

  • Systematic Solvent Screening:

    • Broaden your solvent search to include esters (e.g., ethyl acetate), ethers (e.g., tert-butyl methyl ether), and nitriles (e.g., acetonitrile).[11][12]

    • A table of solvent properties can aid in making an informed choice.

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Commonly used for indazoles.[9][13][14]
Methanol656.6Good starting point, often used in mixtures.
Acetone565.1Can be effective, but its volatility may lead to rapid evaporation.[10]
Ethyl Acetate774.4A less polar option to consider.
Toluene1112.4A non-polar option, may be suitable for less polar derivatives.
Acetonitrile826.2A polar aprotic solvent that can be effective.[12]
Water1009.0Often used as an anti-solvent.[8]
  • Vapor Diffusion Method: This technique is particularly useful for small quantities of material or when dealing with compounds that are highly soluble.[10]

    • Dissolve your compound in a small amount of a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent) in which your compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

Issue 2: Formation of Very Small or Needle-Like Crystals

While crystallization has occurred, the resulting small or acicular crystals may be of low quality, trapping impurities and being difficult to handle.

Causality: This is often the result of rapid nucleation, where too many crystal nuclei form simultaneously, leading to competition for the solute and hindering the growth of larger, well-defined crystals.[4]

Solutions:

  • Reduce Supersaturation Rate:

    • Slower Cooling: As with oiling out, an even slower cooling rate is beneficial.

    • Increase Solvent Volume: You may have used the absolute minimum amount of solvent. Re-dissolve the crystals in the mother liquor by heating and add a small excess of the solvent (5-10% more) before commencing a very slow cooling process.[6]

  • Minimize Agitation: Place the crystallization vessel in a location free from vibrations or disturbances, as this can induce rapid nucleation.[4]

  • Consider a Different Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the growth of more equant crystals.

Issue 3: Suspected Impurities Affecting Crystal Quality

Impurities can disrupt the crystal lattice, leading to poor crystal quality, oiling out, or a complete failure to crystallize.[15][16]

Causality: Structurally related impurities can be incorporated into the crystal lattice, while other impurities can adsorb to the crystal surface, inhibiting growth.

Solutions:

  • Pre-Crystallization Purification:

    • Column Chromatography: This is a highly effective method for removing impurities before attempting crystallization.

    • Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can remove them. Use charcoal sparingly, as it can also adsorb your product.[5]

  • Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.[15]

  • Reslurrying: If surface impurities are suspected, reslurrying the crystalline product in a solvent in which the compound is poorly soluble can wash away these impurities.[16]

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

This protocol outlines the fundamental steps for recrystallizing Iodo 1-methylindazole-5-carboxylate.

  • Dissolution: In an Erlenmeyer flask, add the crude Iodo 1-methylindazole-5-carboxylate. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid a large excess of solvent.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further slow the cooling rate, the flask can be insulated.[6]

  • Crystal Formation: Once the solution has reached room temperature, crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[8]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility characteristics.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., acetone or ethanol) in which the compound is highly soluble.[8]

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until a persistent cloudiness appears.[8]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.

Visualizing the Crystallization Workflow

A systematic approach is key to successfully troubleshooting crystallization. The following diagram illustrates a logical workflow.

Crystallization_Troubleshooting Start Crude Iodo 1-methylindazole-5-carboxylate Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Cooling Slow Cooling Dissolution->Cooling Outcome Observe Outcome Cooling->Outcome No_Crystals No Crystals Formed Outcome->No_Crystals Clear Solution Oiling_Out Oiling Out Occurs Outcome->Oiling_Out Liquid Phase Separation Small_Crystals Small/Needle-like Crystals Outcome->Small_Crystals Rapid Precipitation Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success Induce_Nucleation Induce Nucleation (Scratch/Seed) No_Crystals->Induce_Nucleation Increase_Concentration Increase Concentration No_Crystals->Increase_Concentration Slower_Cooling Use Slower Cooling Rate Oiling_Out->Slower_Cooling Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Purify_Material Further Purify Material Oiling_Out->Purify_Material Small_Crystals->Slower_Cooling Small_Crystals->Change_Solvent Isolate_Product Isolate and Dry Product Good_Crystals->Isolate_Product Induce_Nucleation->Cooling Increase_Concentration->Cooling Slower_Cooling->Cooling Change_Solvent->Solvent_Screening Purify_Material->Solvent_Screening

Caption: A decision tree for troubleshooting common crystallization issues.

Understanding Polymorphism

It is important to be aware that Iodo 1-methylindazole-5-carboxylate may exhibit polymorphism, the ability to exist in multiple crystalline forms.[17] Different polymorphs can have distinct physical properties, such as solubility and melting point, which can impact drug efficacy and stability.[17] If you observe different crystal habits or thermal behaviors under different crystallization conditions, it may be indicative of polymorphism. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate between polymorphic forms.[17]

References

  • Benchchem. (n.d.). Technical Support Center: Indazole Synthesis via Intramolecular Cyclization.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India..
  • Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Guide for crystallization. (n.d.).
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Analysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Executive Summary The structural verification of functionalized indazoles is a critical bottleneck in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Methyl 3-iodo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of functionalized indazoles is a critical bottleneck in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) serves as a highly versatile electrophilic building block for cross-coupling reactions targeting the MLLT1/3 YEATS domains[1][2].

This guide objectively compares the performance of three Nuclear Magnetic Resonance (NMR) platforms—Benchtop (60 MHz) , Standard High-Field (400 MHz) , and Ultra-High-Field (800 MHz) —for the ¹H NMR analysis of this specific intermediate. By examining resolution, second-order kinetic effects, and relaxation parameters, we provide a definitive framework for selecting the appropriate instrumentation based on your analytical workflow.

Analyte Profile & Mechanistic Importance

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate presents a unique analytical challenge due to its electronic distribution. The molecule features two distinct methyl environments (an N -methyl and an ester O -methyl) and a tightly coupled three-spin aromatic system (H-4, H-6, H-7)[3][4].

  • N -CH₃ vs. O -CH₃: The N -methyl group is heavily deshielded by the adjacent nitrogen and the indazole ring current, typically resonating at ~4.15 ppm. The ester methoxy group resonates slightly upfield at ~3.95 ppm.

  • Aromatic System: The electron-withdrawing nature of the C-5 carboxylate and C-3 iodine creates a highly specific spin-spin coupling network. H-4 exists as an isolated proton with only meta-coupling ( 4J≈1.5 Hz) to H-6, while H-6 and H-7 share a strong ortho-coupling ( 3J≈8.8 Hz).

SpinCoupling H4 H-4 Proton (~8.25 ppm) Meta Meta Coupling (4J ~ 1.5 Hz) H4->Meta H6 H-6 Proton (~8.05 ppm) Ortho Ortho Coupling (3J ~ 8.8 Hz) H6->Ortho H7 H-7 Proton (~7.50 ppm) Meta->H6 Ortho->H7

Fig 1: Spin-spin coupling pathways governing the aromatic 1H NMR signals of the indazole core.

Comparative Analysis of NMR Platforms

The selection of magnetic field strength dictates the ratio of chemical shift dispersion ( Δν ) to the coupling constant ( J ). When Δν/J<10 , spectra deviate from first-order rules, leading to complex splitting patterns (roofing effects) that complicate integration and assignment.

Platform A: Benchtop NMR (60 MHz)
  • Performance: At 60 MHz, the chemical shift difference between H-6 and H-7 is approximately 33 Hz. With a J -coupling of 8.8 Hz, Δν/J≈3.75 . This induces severe second-order "roofing" effects. Furthermore, the meta-coupling of H-4 (1.5 Hz) is often obscured by the natural linewidth of the benchtop instrument (~1.2 Hz), causing H-4 and H-6 to merge into an unresolved multiplet.

  • Best Use Case: Fume-hood reaction monitoring (e.g., confirming the consumption of the non-iodinated precursor).

Platform B: Standard High-Field NMR (400 MHz)
  • Performance: At 400 MHz, the Δν between H-6 and H-7 expands to ~220 Hz, yielding a Δν/J>25 . The spectrum is strictly first-order. The H-4 doublet ( J=1.5 Hz) is baseline-resolved from the H-6 doublet of doublets ( J=8.8,1.5 Hz).

  • Best Use Case: Routine structural elucidation, purity assessment, and publication-quality data generation[2].

Platform C: Ultra-High-Field NMR (800 MHz)
  • Performance: Provides exceptional dispersion ( Δν/J>50 ). While overkill for simple 1D structural verification of this intermediate, 800 MHz is mandatory when this building block is incorporated into a final PROTAC and subjected to biophysical binding assays (e.g., Saturation Transfer Difference (STD) NMR) to evaluate target engagement with MLLT1/3[1].

Quantitative Data Summary
Proton AssignmentExpected Shift (ppm)*Multiplicity J -Coupling (Hz)60 MHz Resolution400 MHz Resolution800 MHz Resolution
H-4 8.25d1.5Multiplet (overlaps H-6)Baseline ResolvedExceptional
H-6 8.05dd8.8, 1.5Multiplet (roofing)Baseline ResolvedExceptional
H-7 7.50d8.8Distorted DoubletBaseline ResolvedExceptional
N -CH₃ 4.15s-ResolvedBaseline ResolvedExceptional
O -CH₃ 3.95s-ResolvedBaseline ResolvedExceptional

*Shifts are representative for solutions in DMSO- d6​ .

NMR_Workflow Start Synthesize Methyl 3-iodo- 1-methyl-1H-indazole-5-carboxylate Q1 Primary Analytical Goal? Start->Q1 Benchtop Benchtop NMR (60 MHz) - Reaction Monitoring - Quick Verification Q1->Benchtop In-Process Control Standard Standard NMR (400 MHz) - Publication Data - Full Structural Assignment Q1->Standard Final Compound Characterization HighField High-Field NMR (800 MHz) - Protein-Ligand Binding - PROTAC Complexation Q1->HighField Biophysical Assays

Fig 2: NMR platform selection workflow for indazole derivatives based on analytical goals.

Self-Validating Experimental Protocol (400 MHz)

To ensure high-fidelity, reproducible data that meets E-E-A-T standards for scientific publication, follow this optimized protocol. The methodology relies on causality—explaining why each step is performed—to guarantee a self-validating system.

Step 1: Sample Preparation
  • Action: Dissolve 15.0 ± 0.2 mg of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in 600 µL of DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS).

  • Causality: DMSO- d6​ is chosen over CDCl₃ because advanced PROTAC intermediates are highly polar and often insoluble in chloroform[2]. Standardizing the solvent early in the synthetic pipeline prevents chemical shift drift across analytical batches.

Step 2: Probe Tuning and Matching
  • Action: Insert the sample and perform automated or manual tuning and matching (atma) for the ¹H channel.

  • Causality: Tuning aligns the probe's LC circuit to the exact resonance frequency of the sample, while matching equalizes the impedance to 50 ohms. This maximizes radiofrequency (RF) power transfer, ensuring precise 90° pulse calibrations and optimal Signal-to-Noise Ratio (SNR).

Step 3: 3D Gradient Shimming
  • Action: Execute a 3D gradient shim map (e.g., topshim on Bruker systems) targeting the deuterium lock signal.

  • Causality: The 1.5 Hz meta-coupling between H-4 and H-6 is easily obscured by poor magnetic field ( B0​ ) homogeneity. Gradient shimming corrects spatial field distortions, ensuring a linewidth at half-height ( w1/2​ ) of < 0.5 Hz.

Step 4: Acquisition Parameters (Quantitative ¹H)
  • Action: Acquire 16 scans using a 30° excitation pulse (zg30). Set the acquisition time (AQ) to 3.0 seconds and the relaxation delay (D1) to 10.0 seconds.

  • Causality: The isolated H-4 proton and the two methyl groups lack adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). A D1 of 10 seconds ensures > 5 ×T1​ recovery between scans, guaranteeing that the integrals of the aromatic protons and methyl groups are strictly quantitative (1:1:1:3:3 ratio).

References

  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1 Googleapis / European P
  • WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 Google P
  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling Royal Society of Chemistry (RSC)
  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxyl

Sources

Comparative

Comparing Iodo vs. Bromo 1-methylindazole-5-carboxylate in cross-coupling

Comparative Guide: Iodo vs. Bromo 1-Methylindazole-5-Carboxylate in Palladium-Catalyzed Cross-Coupling The 1-methylindazole-5-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Iodo vs. Bromo 1-Methylindazole-5-Carboxylate in Palladium-Catalyzed Cross-Coupling

The 1-methylindazole-5-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in the development of kinase inhibitors, anti-inflammatory agents, and BET subfamily bromodomain (BRDT-BD2) inhibitors 1. Functionalizing this core—often at the C3 or C7 position—via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical step in library synthesis 2.

The choice of the halide coupling partner—specifically, comparing iodo-1-methylindazole-5-carboxylate to its bromo analogue—profoundly impacts reaction kinetics, chemoselectivity, and overall yield. This guide provides an objective, data-driven comparison of these two electrophiles, exploring the mechanistic causality behind their reactivity differences and offering validated experimental protocols for researchers.

Mechanistic Causality: The Oxidative Addition Paradigm

In palladium-catalyzed cross-coupling, the catalytic cycle hinges on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For indazole halides, the oxidative insertion of the electron-rich Pd(0) species into the carbon-halogen (C–X) bond is typically the rate-determining step.

The intrinsic reactivity difference between iodo and bromo indazoles is strictly governed by Bond Dissociation Energy (BDE) 3. The C–I bond is significantly longer and weaker (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, the activation energy required for the oxidative addition of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is substantially lower than that of its bromo counterpart. This facilitates faster reaction rates, enables the use of milder conditions (lower temperatures, weaker bases), and often requires lower catalyst loadings. Conversely, bromo-indazoles, while less reactive, offer advantages in bench stability and cost, and can be selectively retained if orthogonal coupling is required on a di-halogenated scaffold 4.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining for Ar-Br) Pd0->OxAdd Ar-X (X=I, Br) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Trans-to-Cis Isomerization RedElim->Pd0 Cross-Coupled Product

Generalized Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Data Comparison

The following table summarizes the comparative performance of iodo vs. bromo 1-methylindazole-5-carboxylate derivatives in standard Suzuki-Miyaura cross-coupling reactions, synthesizing data trends from recent methodological studies.

ParameterMethyl 3-Iodo-1-methyl-1H-indazole-5-carboxylateMethyl 3-Bromo-1-methyl-1H-indazole-5-carboxylate
Typical Catalyst Loading 1 - 5 mol%5 - 10 mol%
Preferred Ligands dppf, PPh3, XPhosdppf, SPhos, XPhos (requires electron-rich)
Typical Temperature 60°C - 80°C80°C - 100°C
Reaction Time 2 - 6 hours12 - 24 hours
Average Yield (Suzuki) >85%60% - 75%
Chemoselectivity High (reacts preferentially over C-Br/C-Cl)Moderate (requires forcing conditions)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow. The protocol incorporates internal controls (e.g., TLC monitoring against starting materials) and strict inert atmosphere techniques. These are critical because oxidative addition complexes are highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling side reactions.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 mmol) or the bromo analogue (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and a base such as K2CO3 (3.0 mmol). Causality: An excess of boronic acid compensates for potential protodeboronation side reactions. K2CO3 is chosen as a mild base that effectively facilitates transmetalation without hydrolyzing the sensitive C5-carboxylate ester.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Sparge the mixture with Argon for 15 minutes. Causality: Water is essential for the activation of the boronic acid (forming the reactive boronate species), while rigorous degassing prevents Pd(0) oxidation and subsequent catalyst death.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol for Iodo; 0.10 mmol for Bromo). Causality: The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, accelerating the reductive elimination step and minimizing off-cycle palladium species.

  • Reaction Execution: Seal the flask and heat to 80°C (for the Iodo derivative) or 100°C (for the Bromo derivative). Monitor via TLC or LC-MS until the starting halide is completely consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Prep Reagent Prep (Indazole + Boronic Acid) Degas Argon Degassing (Prevent Pd Oxidation) Prep->Degas CatAdd Catalyst Addition (Pd(dppf)Cl2) Degas->CatAdd Heat Heating & Stirring (80°C Iodo / 100°C Bromo) CatAdd->Heat Workup Aqueous Workup & Chromatography Heat->Workup

Step-by-step experimental workflow for self-validating Suzuki-Miyaura cross-coupling.

Strategic Recommendations

  • Opt for the Iodo-Indazole when: Synthesizing complex, late-stage intermediates where functional group tolerance is paramount. The mild conditions prevent ester hydrolysis at the C5 position and allow for the coupling of sterically hindered or electronically deactivated boronic acids.

  • Opt for the Bromo-Indazole when: Conducting early-stage, large-scale library synthesis where reagent cost is a limiting factor, or when designing sequential cross-coupling strategies where a more reactive iodide is present elsewhere on the molecule.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions."
  • RSC Publishing.
  • Google Patents. "US20240158355A1 - Bet subfamily inhibitors and methods using same."
  • ACS Publications.

Sources

Validation

Validating the Synthesis of Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical blind spots that plague the synthesis of halogenated heterocyclic intermediates. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical blind spots that plague the synthesis of halogenated heterocyclic intermediates. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a highly valuable scaffold, extensively utilized in the development of PROTAC degraders[1] and BET subfamily inhibitors[2].

However, validating its absolute purity post-synthesis presents a unique analytical dilemma. The heavy iodine atom and the potential for retained inorganic salts (e.g., NaI or KI from electrophilic iodination steps) often deceive standard spectroscopic methods. This guide objectively compares Elemental Analysis (EA) against modern alternatives (NMR, MS, HPLC) and provides a causality-driven, self-validating experimental protocol for rigorous batch release.

The Analytical Dilemma: Where Spectroscopy Falls Short

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the undisputed cornerstones of structural elucidation, they possess inherent limitations when quantifying the absolute purity of halogenated compounds [3].

  • NMR Spectroscopy: Standard 1 H and 13 C NMR are blind to inorganic salts. A synthesized batch could contain 5% w/w NaCl or NaI, and the NMR would still yield a "perfectly clean" spectrum. Furthermore, iodine is NMR-silent, meaning the halogenation efficiency cannot be directly observed without quantitative internal standards (qNMR).

  • Mass Spectrometry (HRMS): MS is highly sensitive but suffers from ionization bias. Iodine is a heavy, highly polarizable atom that can significantly alter the ionization efficiency of the parent molecule. Furthermore, MS cannot reliably detect low-mass inorganic impurities like NaCl or residual aliphatic solvents [4].

  • HPLC-UV: Relies entirely on chromophore extinction coefficients. Non-UV-active impurities (such as inorganic salts or retained water) are invisible to the detector, leading to an artificially inflated purity percentage (e.g., "99% by HPLC").

Comparative Performance Matrix

To objectively evaluate these techniques, we must look at their capabilities across four critical validation parameters:

Analytical TechniqueStructural ElucidationAbsolute Purity QuantificationInorganic Salt DetectionHalogen (Iodine) Quantification
Elemental Analysis (EA) Low (Empirical formula only)High (Absolute mass balance)High (Flags mass deviations)High (Direct titration/IC)
NMR Spectroscopy High (Atom connectivity)Moderate (Requires qNMR standard)Low (Blind to non-protonated salts)Low (Iodine is NMR-silent)
Mass Spectrometry High (Exact mass, fragments)Low (Ionization suppression bias)Low (Salts suppress ionization)Moderate (Isotope pattern only)
HPLC-UV Low (Retention time only)Moderate (Relative area %)Low (Blind to non-UV species)Low (Cannot quantify directly)

The Orthogonal Truth: Elemental Analysis (CHN + Halogen) remains the gold standard for absolute mass balance. By combusting the sample and quantifying the resulting gases and ions, EA accounts for 100% of the sample mass. If an "invisible" inorganic salt or solvent is present, the carbon and nitrogen mass fractions will drop below the theoretical threshold (±0.3%), instantly flagging the impurity .

Self-Validating Experimental Protocol

To validate the synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, we must compare the experimental elemental composition against its theoretical values.

Target Compound: C 10​ H 9​ IN 2​ O 2​ (MW: 316.09 g/mol ) Theoretical Composition: C: 38.00%, H: 2.87%, N: 8.86%, I: 40.15%, O: 10.12%.

A robust analytical workflow must be self-validating. The following protocol integrates a closed-loop control system to ensure instrument drift does not produce false positives or negatives.

Phase 1: System Calibration & Bracketing (The Self-Validating Loop)
  • Step: Run a blank tin capsule, followed by a certified reference standard (e.g., 4-Iodobenzoic acid) before and after the sample batch.

  • Causality: Instrument drift, catalyst depletion, or oxygen dosing errors can skew results. By bracketing the unknown samples with a known standard, the system self-validates. If the post-run standard deviates by >0.3% from its theoretical value, the calibration is invalid, and the entire batch must be re-run [5].

Phase 2: Sample Preparation & Micro-Weighing
  • Step: Dry the synthesized indazole under high vacuum (0.1 mbar) at 40°C for 24 hours. Weigh exactly 1.500–2.000 mg using a microbalance (precision to 0.1 µg) into a tin capsule.

  • Causality: Retained synthesis solvents (like ethyl acetate or dichloromethane) contain carbon and hydrogen, which will artificially inflate or deflate the CHN percentages. Because EA results are calculated on a strict weight-percent basis, microbalance precision is the most critical physical variable in achieving the ±0.3% acceptance threshold.

Phase 3: Flash Combustion (CHN Determination)
  • Step: Drop the tin capsule into a combustion reactor at 1000°C with a temporary oxygen injection. Pass the resulting gases through reduction columns and a thermal conductivity detector (TCD).

  • Causality: The oxidation of the tin capsule creates an exothermic flash (reaching ~1800°C), ensuring complete combustion of the refractory indazole ring. The reduction column is necessary to convert variable nitrogen oxides (NO x​ ) strictly into N 2​ gas, ensuring accurate and reproducible nitrogen quantification.

Phase 4: Oxygen-Flask Combustion (Iodine Determination)
  • Step: For iodine quantification, perform a separate Schöniger oxygen-flask combustion or Microwave Induced Combustion (MIC), followed by Ion Chromatography (IC) [6].

  • Causality: Standard CHN analyzers struggle with heavy halogens like iodine, which can poison the copper reduction catalysts or form non-volatile residues in the primary reactor. A dedicated combustion-IC workflow ensures the covalently bound iodine is fully converted to aqueous iodide (I ) and accurately quantified without interfering with the CHN data[5].

Validation Workflow Visualization

The following diagram illustrates the logical relationship between synthesis, orthogonal spectroscopic testing, and elemental mass balance validation.

ValidationWorkflow Syn Synthesis of Methyl 3-iodo- 1-methyl-1H-indazole-5-carboxylate Prep High-Vacuum Desiccation (Removes volatile organics) Syn->Prep Spec NMR / HRMS (Structural Confirmation) Prep->Spec EA Elemental Analysis (CHN+I) (Absolute Mass Balance) Prep->EA Check Data Concordance Check (Δ ≤ 0.3% from Theoretical?) Spec->Check EA->Check Check->Prep No (Repurify) Val Validated API Intermediate Check->Val Yes

Multi-modal validation workflow for halogenated indazole intermediates.

Conclusion

While NMR and MS are indispensable for confirming the structural identity of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, they cannot independently certify its absolute purity. Elemental analysis provides the necessary orthogonal verification, acting as an uncompromising mathematical check on mass balance. By employing a self-validating EA protocol, researchers can confidently detect hidden inorganic salts and retained solvents, ensuring the integrity of downstream PROTAC and BET inhibitor development.

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit. URL:[Link]

  • Butterworth Laboratories. "Elemental Microanalysis Testing | CHN Analysis Service." Butterworth Labs. URL:[Link]

  • Google Patents. "WO2024188906A1 - Protac degraders of mllt1 and/or mllt3." WIPO.
  • Google Patents. "US20240158355A1 - Bet subfamily inhibitors and methods using same." USPTO.
  • National Institutes of Health (PMC). "Chemists Debate the Value of Elemental Analysis." C&EN. URL:[Link]

  • AZoNano. "The Problems Associated With Elemental Analysis." AZoNetwork. URL:[Link]

  • The Hebrew University of Jerusalem. "Elemental analysis." HUJI. URL:[Link]

Sources

Validation

Reactivity Comparison: Protected vs. Unprotected Iodo-Indazoles in Palladium-Catalyzed Cross-Coupling

Introduction & Route-Design Dilemma The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalization at the C3 position via palladium-catalyzed cross-coupling of 3-iodoindaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Route-Design Dilemma

The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalization at the C3 position via palladium-catalyzed cross-coupling of 3-iodoindazoles is a critical strategy for generating molecular diversity[1]. However, synthetic chemists frequently face a fundamental route-design dilemma: should the acidic N-H bond of the indazole be protected prior to cross-coupling?

Historically, protecting groups (PGs) have been deemed mandatory to prevent catalyst poisoning and undesired N-arylation[2]. Yet, the addition of protection and deprotection steps reduces atom economy and increases process time. Recent methodological advances have challenged this dogma, proving that unprotected 3-iodoindazoles can undergo highly efficient couplings under specific conditions[3]. This guide provides a mechanistic and empirical comparison to help researchers select the optimal pathway.

Mechanistic Causality: To Protect or Not to Protect?

The Case for N-Protection

Protecting groups such as tert-butyloxycarbonyl (Boc), tetrahydropyranyl (THP), or 2-(trimethylsilyl)ethoxymethyl (SEM) are traditionally employed to mask the reactive N1/N2 centers[2].

  • Electronic Modulation: An electron-withdrawing group like N-Boc decreases the electron density of the indazole ring. This increases the electrophilicity of the C3-I bond, generally accelerating the rate-determining oxidative addition of the Pd(0) catalyst[4].

  • Solubility & Stability: PGs significantly enhance the solubility of the indazole in organic solvents (e.g., DMF, Dioxane) and prevent the unprotected N-H proton from coordinating with palladium to form stable, off-cycle palladacycle resting states[5].

The Unprotected Advantage & The Nitro-Substituent Pitfall

Despite the benefits of protection, the unprotected N-H proton (pKa ~14) can be tolerated if the reaction kinetics are optimized (e.g., via microwave irradiation)[3].

  • The Lability Problem: A fascinating divergence in reactivity occurs with electron-deficient substrates. When strongly electron-withdrawing groups (like a -NO₂ group) are present on the indazole core, the N-H proton becomes significantly more acidic due to anion stabilization[4].

  • In-Situ Cleavage: Under the basic conditions required for Suzuki coupling (e.g., K₂CO₃ or Na₂CO₃), N-Boc protecting groups become highly labile. Attempting a Suzuki coupling on N-Boc-3-iodo-5-nitroindazole leads to rapid in-situ deprotection and poor yields (often <15%), whereas the unprotected equivalent proceeds smoothly to excellent yields[3]. In these scenarios, omitting the protecting group is a chemical necessity.

Workflow Visualization

The following diagram illustrates the strategic divergence between the protected and unprotected synthetic pathways.

G cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway Start 3-Iodo-1H-indazole (Starting Material) DirectCC Direct Cross-Coupling (Microwave, Pd-Catalyst) Start->DirectCC Atom Economical Protection N-Protection (Boc, THP, SEM) Start->Protection +2 Synthetic Steps UnprotectedProd C3-Functionalized 1H-indazole DirectCC->UnprotectedProd High Yield (Specific Conditions) ProtectedCC Cross-Coupling (Standard Heating) Protection->ProtectedCC Enhances Solubility Deprotection Deprotection (Acidic or Fluoride) ProtectedCC->Deprotection Protected Intermediate ProtectedProd C3-Functionalized 1H-indazole Deprotection->ProtectedProd Final Cleavage

Caption: Divergent synthetic workflows for the C3-functionalization of 3-iodoindazoles.

Quantitative Performance Comparison

The table below synthesizes experimental data comparing the reactivity of protected and unprotected 3-iodoindazoles across standard cross-coupling methodologies.

SubstrateProtecting GroupReaction TypeCoupling PartnerCatalyst / ConditionsYield (%)Mechanistic Observation
3-Iodo-5-nitroindazole NoneSuzuki-MiyauraPinacol vinyl boronatePd(PPh₃)₄, Na₂CO₃, MW 120°C87% Excellent conversion; N-H proton acidity tolerated under MW[3].
3-Iodo-5-nitroindazole N-BocSuzuki-MiyauraPinacol vinyl boronatePd(PPh₃)₄, Na₂CO₃, MW 120°C13% Poor yield; basic conditions caused rapid in-situ N-Boc deprotection[3].
3-Iodo-1H-indazole NoneSuzuki-MiyauraPinacol vinyl boronatePd(PPh₃)₄, Na₂CO₃, MW 120°C75-87% Direct vinylation achieved without extra synthetic steps[1].
3-Iodoindazole N-THPSuzuki-MiyauraPhenylboronic acidPdCl₂(dppf), K₃PO₄, 100°C85% THP group prevents N-coordination, allowing standard thermal heating[1].
3-Iodoindazole N-SEMHeckMethyl 2-acetamidoacrylatePd(OAc)₂, NaHCO₃, DMF, 125°C>80% SEM provides excellent thermal stability and solubility in DMF[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes the mechanistic causality and an observable validation checkpoint.

Protocol A: Microwave-Assisted Suzuki Vinylation of Unprotected 3-Iodoindazole

This protocol leverages microwave irradiation to overcome the activation barrier of Pd-N resting states, enabling direct coupling without protection[3].

  • Reaction Setup: To a microwave-safe vial, add unprotected 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: An excess of the boronate ester compensates for potential protodeboronation side-reactions.

  • Solvent & Base Addition: Add a 5:2 mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃.

    • Causality: The biphasic system ensures the dissolution of both the organic halide and the inorganic base necessary for the transmetalation step.

  • Degassing (Critical Step): Bubble argon directly through the mixture for 10 minutes.

    • Validation Checkpoint: Oxygen promotes the Pd(II)-mediated homocoupling of the boronic acid[4]. The solution should remain pale yellow. If the mixture turns dark brown/black before heating, the Pd(0) catalyst has prematurely oxidized to inactive "palladium black," indicating a compromised inert atmosphere.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 40 minutes[1].

    • Causality: Rapid, uniform microwave heating provides the kinetic energy required to bypass the formation of unreactive palladium-indazole complexes.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate for column chromatography.

Protocol B: Heck Coupling of N-SEM Protected 3-Iodoindazole

This protocol utilizes the SEM protecting group to ensure high solubility and prevent catalyst poisoning during prolonged thermal heating[1].

  • Setup: In a flame-dried Schlenk flask, combine N-SEM-3-iodoindazole (1.0 equiv), methyl 2-acetamidoacrylate (1.2 equiv), Pd(OAc)₂ (5 mol%), NaHCO₃ (2.0 equiv), and a catalytic amount of a quaternary ammonium salt (e.g., TBAB).

  • Solvent Addition: Add anhydrous DMF (10 mL/mmol) under an argon atmosphere.

    • Causality: The quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the interaction between the solid inorganic base (NaHCO₃) and the organic reactants in DMF[1].

  • Thermal Heating: Heat the reaction mixture to 125 °C and stir for 2 hours.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the highly UV-active starting material spot and the emergence of a lower Rf​ fluorescent spot confirms successful alkene insertion and β -hydride elimination.

  • Deprotection Phase: Isolate the coupled product, then treat with Tetrabutylammonium fluoride (TBAF) in THF at reflux.

    • Causality: The SEM group is highly susceptible to fluoride ions. The formation of volatile trimethylsilyl fluoride (TMS-F) acts as a thermodynamic sink, driving the deprotection to completion[2].

References

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. Benchchem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Molecules.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem. Benchchem.
  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols - Benchchem. Benchchem.
  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Comparative

A Researcher's Guide to Spectroscopic Comparison of Starting Material vs. Final Product

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a final product's identity and purity is paramount. This guide, intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a final product's identity and purity is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key spectroscopic techniques utilized to differentiate a final product from its starting materials. We will delve into the "why" behind experimental choices, offering practical protocols and data interpretation insights to ensure the integrity of your results.

The Imperative of Spectroscopic Comparison: Beyond a Simple "It Worked"

At its core, a chemical reaction is a story of transformation. Spectroscopic analysis allows us to read this story, providing a molecular-level narrative of the changes that have occurred. A direct comparison of the spectroscopic data of the starting material and the final product serves several critical functions:

  • Confirmation of Transformation: It provides definitive evidence that the intended chemical change has taken place.

  • Identification of Key Structural Changes: It allows for the precise identification of bond formations, breakages, and functional group interconversions.

  • Assessment of Purity: By comparing the final product's spectrum to that of the starting material, the presence of unreacted starting material can be quantified.

  • Detection of Byproducts: Unexpected signals in the product spectrum can indicate the formation of side products, offering insights into reaction mechanisms and optimization strategies.

The choice of spectroscopic technique is not arbitrary; it is dictated by the specific nature of the chemical transformation. A judicious selection of methods provides a holistic and self-validating picture of the reaction's outcome.

Choosing Your Spectroscopic Toolkit: A Comparative Overview

The most powerful approach often involves a combination of techniques, as each provides a unique piece of the structural puzzle. The following table summarizes the primary applications and strengths of the most common spectroscopic methods in this context.

Spectroscopic TechniquePrimary Application in ComparisonStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation of the entire molecule.High specificity and provides rich structural detail. Quantitative capability for purity assessment.[1]Lower sensitivity compared to MS. Can be complex to interpret for very large molecules.
Infrared (IR) Spectroscopy Identification of functional group transformations.Fast, simple, and provides a "fingerprint" of the functional groups present.[2]Provides limited information about the overall molecular skeleton.
UV-Visible (UV-Vis) Spectroscopy Analysis of changes in conjugation and chromophores.Highly sensitive for conjugated systems. Simple and cost-effective for quantitative analysis.[3]Applicable only to molecules with UV-Vis active chromophores. Provides limited structural information.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Extremely sensitive, allowing for the detection of trace impurities. Can be coupled with chromatography for complex mixtures.[4][5]Provides limited information about stereochemistry and isomeric forms without fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.[6] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

The Causality Behind the Choice

When a reaction involves significant changes to the carbon-hydrogen framework, NMR is the technique of choice. It provides unambiguous evidence of bond formation and breakage by observing changes in chemical shifts, coupling constants, and the integration of signals.

Key Comparative Analyses
  • Disappearance of Starting Material Signals: The most straightforward indication of reaction completion is the complete absence of characteristic peaks from the starting material in the product's NMR spectrum.[7]

  • Appearance of New Product Signals: The emergence of new signals corresponding to the newly formed structural motifs in the product is a key confirmation of the transformation.

  • Changes in Chemical Shift: The electronic environment of a nucleus dictates its chemical shift. The formation of new bonds or the introduction of new functional groups will cause predictable shifts in the positions of NMR signals.

  • Changes in Signal Multiplicity (Splitting Patterns): Spin-spin coupling provides information about the connectivity of atoms. Changes in splitting patterns can confirm the formation of new bonds between neighboring protons.

  • Integration: The area under an NMR peak is proportional to the number of protons it represents.[8] By comparing the integration of a characteristic peak of the product to a remaining peak of the starting material, the molar ratio of the two can be determined, providing a quantitative measure of conversion.[9][10]

Illustrative Example: Esterification of Acetic Acid with Ethanol
CompoundKey ¹H NMR Signals
Acetic Acid (Starting Material) ~11-12 ppm (broad singlet, 1H, -COOH), ~2.1 ppm (singlet, 3H, -CH₃)
Ethanol (Starting Material) ~3.7 ppm (quartet, 2H, -CH₂-), ~1.2 ppm (triplet, 3H, -CH₃)
Ethyl Acetate (Final Product) ~4.1 ppm (quartet, 2H, -O-CH₂-), ~2.0 ppm (singlet, 3H, -C(O)-CH₃), ~1.2 ppm (triplet, 3H, -CH₂-CH₃)

In the final product, the broad -COOH peak of acetic acid disappears, and the signals for the ethanol -CH₂- and -CH₃ groups shift to new positions, confirming the formation of the ester.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation (Starting Material):

    • Dissolve 5-10 mg of the starting material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the material is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.

  • Sample Preparation (Final Product):

    • After the reaction work-up and purification, dissolve 5-10 mg of the purified final product in the same deuterated solvent used for the starting material.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum for both samples using a standard single-pulse experiment.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[7][11]

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate all peaks.

  • Comparative Analysis:

    • Overlay the spectra of the starting material and the final product.

    • Identify the disappearance of starting material peaks and the appearance of product peaks.

    • Analyze changes in chemical shifts and splitting patterns to confirm the structural transformation.

    • If unreacted starting material is present, use the integrations of non-overlapping peaks to calculate the product-to-starting material ratio.

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Group Transformations

IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.[12] It works by measuring the vibrations of molecular bonds when they absorb infrared radiation.

The Causality Behind the Choice

When a reaction's primary event is the conversion of one functional group to another (e.g., an oxidation, reduction, or substitution), IR spectroscopy provides a clear and immediate indication of the transformation.[2]

Key Comparative Analyses
  • Disappearance of a Key Starting Material Band: The absence of a strong, characteristic absorption band from the starting material's functional group is strong evidence of its consumption.

  • Appearance of a New Product Band: The emergence of a new absorption band corresponding to the functional group in the product confirms its formation.

Illustrative Example: Oxidation of a Primary Alcohol to a Carboxylic Acid
CompoundKey IR Absorption Bands (cm⁻¹)
Primary Alcohol (Starting Material) Strong, broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹)
Carboxylic Acid (Final Product) Very broad O-H stretch (~3300-2500 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹)

The disappearance of the alcohol's sharp O-H stretch and the appearance of the very broad O-H and strong C=O stretches of the carboxylic acid are definitive indicators of the oxidation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a common and convenient method for analyzing liquid and solid samples.[13][14]

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum with no sample on the crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis (Starting Material):

    • Place a small amount of the starting material (a drop of liquid or a small amount of solid) onto the ATR crystal.[15]

    • For solids, apply pressure using the built-in press to ensure good contact with the crystal.

    • Acquire the IR spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

  • Sample Analysis (Final Product):

    • Repeat step 2 with the purified final product.

  • Comparative Analysis:

    • Compare the two spectra, looking for the key changes in absorption bands that correspond to the functional group transformation.

UV-Visible (UV-Vis) Spectroscopy: Tracking Changes in Electronic Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[16] This technique is particularly sensitive to molecules with conjugated π-systems.

The Causality Behind the Choice

If a reaction is expected to form, extend, or break a conjugated system, UV-Vis spectroscopy is an excellent tool for monitoring the reaction and characterizing the product.[3][17]

Key Comparative Analyses
  • Shift in λmax: The wavelength of maximum absorbance (λmax) is a key parameter. An increase in the extent of conjugation will result in a shift of λmax to a longer wavelength (a bathochromic or red shift).[18][19]

  • Change in Molar Absorptivity (ε): The intensity of the absorption is also important. The formation of a highly absorbing chromophore will lead to a significant increase in molar absorptivity.

Illustrative Example: A Diels-Alder Reaction Forming a Conjugated System
CompoundExpected λmax
Isolated Diene (Starting Material) ~175 nm
Conjugated Diene (Starting Material) ~217 nm
Conjugated Triene (Final Product) ~258 nm

The shift of λmax to a longer wavelength in the final product provides clear evidence for the formation of the extended conjugated system.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection:

    • Choose a solvent that dissolves the sample but does not absorb in the same region as the analyte.

  • Preparation of a Blank:

    • Fill a cuvette with the chosen solvent and use it to zero the spectrophotometer.

  • Sample Preparation (Starting Material and Final Product):

    • Prepare dilute solutions of both the starting material and the final product in the chosen solvent. The concentration should be such that the maximum absorbance is between 0.1 and 1.0.

  • Data Acquisition:

    • Acquire the UV-Vis spectrum for each sample over the desired wavelength range.

  • Comparative Analysis:

    • Compare the λmax and the overall shape of the spectra for the starting material and the final product.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions.[4][5] This allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The Causality Behind the Choice

MS is essential for confirming that the final product has the expected molecular weight. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for assessing the purity of the final product and identifying any byproducts.[20]

Key Comparative Analyses
  • Molecular Ion Peak: The most important piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The final product should show a molecular ion peak at its expected molecular weight, and the peak for the starting material should be absent.

  • Fragmentation Pattern: The fragmentation pattern can serve as a "fingerprint" for a molecule. Changes in the fragmentation pattern from the starting material to the product can provide additional structural confirmation.

Illustrative Example: A Simple SN2 Reaction
CompoundExpected Molecular Ion Peak (m/z)
Bromomethane (Starting Material) 94/96 (due to bromine isotopes)
Cyanide Ion (Reactant) 26
Acetonitrile (Final Product) 41

The disappearance of the isotopic pattern for bromomethane and the appearance of a peak at m/z = 41 for acetonitrile would confirm the reaction.

Experimental Protocol: LC-MS Analysis
  • Method Development:

    • Develop an LC method that can separate the starting material from the final product. This typically involves selecting an appropriate column, mobile phase, and gradient.[21]

  • Sample Preparation:

    • Dissolve a small amount of the starting material and the final product in the mobile phase.

  • Data Acquisition:

    • Inject the samples into the LC-MS system.

    • Acquire data for both the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

  • Comparative Analysis:

    • In the TIC of the final product, confirm the presence of a peak at the expected retention time for the product and the absence of a peak for the starting material.

    • Examine the mass spectrum of the product peak to confirm the presence of the correct molecular ion.

Ensuring Data Integrity: A Self-Validating System

  • Instrument Calibration: Regularly calibrate your spectrometers to ensure accuracy.

  • Use of Reference Standards: When available, compare the spectrum of your final product to that of a certified reference standard.

  • Method Validation: For quantitative analyses, it is important to validate the analytical method for parameters such as linearity, accuracy, precision, and specificity, following guidelines such as those from the International Council for Harmonisation (ICH).[22][23][24][25]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a starting material and a final product.

G cluster_0 Starting Material Analysis cluster_1 Final Product Analysis cluster_2 Data Comparison & Interpretation SM Starting Material NMR_SM NMR Analysis SM->NMR_SM IR_SM IR Analysis SM->IR_SM UV_SM UV-Vis Analysis SM->UV_SM MS_SM MS Analysis SM->MS_SM Reaction Chemical Reaction SM->Reaction Compare_NMR Compare NMR Spectra NMR_SM->Compare_NMR Compare_IR Compare IR Spectra IR_SM->Compare_IR Compare_UV Compare UV-Vis Spectra UV_SM->Compare_UV Compare_MS Compare MS Data MS_SM->Compare_MS FP Final Product NMR_FP NMR Analysis FP->NMR_FP IR_FP IR Analysis FP->IR_FP UV_FP UV-Vis Analysis FP->UV_FP MS_FP MS Analysis FP->MS_FP NMR_FP->Compare_NMR IR_FP->Compare_IR UV_FP->Compare_UV MS_FP->Compare_MS Reaction->FP Conclusion Confirmation of Structure & Purity Compare_NMR->Conclusion Compare_IR->Conclusion Compare_UV->Conclusion Compare_MS->Conclusion

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic comparison of a starting material and a final product is a cornerstone of chemical research and development. By thoughtfully selecting and applying a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can gain a comprehensive and definitive understanding of the outcomes of their chemical transformations. This rigorous analytical approach not only confirms the identity and purity of the desired product but also provides invaluable insights into the reaction itself, paving the way for future optimization and innovation.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Iodo 1-methylindazole-5-carboxylate

Handling reactive pharmaceutical intermediates like Iodo 1-methylindazole-5-carboxylate (also known as Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, CAS: 1234616-44-4) requires stringent, scientifically grounded safe...

Author: BenchChem Technical Support Team. Date: March 2026

Handling reactive pharmaceutical intermediates like Iodo 1-methylindazole-5-carboxylate (also known as Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, CAS: 1234616-44-4) requires stringent, scientifically grounded safety protocols[1]. As a functionalized indazole carrying a highly reactive iodine atom, it is a critical building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug development.

This guide provides an authoritative, causality-driven framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring laboratory safety and regulatory compliance.

Causality-Driven Risk Assessment

Before selecting PPE, it is essential to understand why this specific chemical poses a risk to laboratory personnel:

  • Reactivity Profile: The carbon-iodine (C-I) bond is highly susceptible to oxidative addition. While stable under ambient conditions, the compound can react with strong nucleophiles, oxidizing agents, and biological thiols.

  • Physical State Hazards: As a fine crystalline powder, it presents a significant aerosolization risk. Inhalation of micronized indazole derivatives can cause acute respiratory tract irritation[1].

  • Solvent Synergy: This compound is typically reconstituted in polar aprotic solvents like DMF, DMSO, or 1,4-Dioxane. These carrier solvents drastically increase the dermal permeability of the dissolved solute, bypassing the skin's natural barrier.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE configuration is mandatory. The table below summarizes the quantitative specifications and the scientific rationale for each protective layer.

PPE CategoryMaterial SpecificationScientific Rationale & Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides an effective barrier against dry powder. Note: If handling the compound dissolved in DMF/DMSO, double-gloving or switching to Butyl Rubber is required, as standard nitrile degrades rapidly upon contact with these solvents.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesPrevents ocular exposure to aerosolized particulates during weighing and protects against splash hazards during solvent addition.
Respiratory Protection Fume Hood (80–100 fpm face velocity) or N95/P100 RespiratorPrimary containment via a chemical fume hood prevents inhalation of fine powders. A respirator is required if engineering controls fail or during large-scale spill cleanup[2].
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Prevents static buildup (which can cause powder to scatter or ignite solvent vapors) and protects skin from accidental contact.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure containment and prevent cross-contamination during experimental setup.

Step 1: Environmental Verification

  • Verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

Step 2: Anti-Static Weighing

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: Fine indazole powders carry a static charge that causes them to repel from the metal spatula, leading to loss of material and contamination of the balance area.

  • Weigh the required mass of Iodo 1-methylindazole-5-carboxylate inside the drafted enclosure.

Step 3: Transfer and Reconstitution

  • Transfer the solid to a reaction vial and seal it securely before removing it from the weighing area.

  • If adding solvent, perform the addition via syringe through a septum under an inert atmosphere (Nitrogen or Argon) to maintain the integrity of the C-I bond for subsequent cross-coupling.

Step 4: Decontamination

  • Wipe down the spatula, balance, and hood surfaces with a 70% Isopropanol solution. Causality: The compound has low aqueous solubility; therefore, water alone is insufficient for chemical decontamination.

Spill Management & Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent aerosolization and environmental release.

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Dampen: Gently cover the spilled powder with paper towels lightly dampened with isopropanol. Causality: Dry sweeping generates airborne dust; dampening agglomerates the particles, eliminating the inhalation hazard.

  • Collect: Use a non-sparking scoop to collect the dampened material and the paper towels. Do not use a standard vacuum cleaner unless it is a certified HEPA-filtered explosion-proof model.

  • Seal: Place the collected waste in a compatible, sealable secondary container.

Disposal Categorization:

  • Waste Stream: Halogenated Organic Waste.

  • Rationale: The presence of the heavy iodine atom dictates that this material must not be mixed with non-halogenated waste streams. It requires specific high-temperature incineration protocols to prevent the release of toxic iodine gas (I2) into the atmosphere[1].

Operational Safety Workflow

SafetyWorkflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (80-100 fpm velocity) PPE->Hood Weigh Anti-static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol: Dampen, Collect, Seal Spill->Clean Yes React Reaction Setup (e.g., Cross-Coupling) Spill->React No Waste Halogenated Waste Disposal Clean->Waste React->Waste

Operational safety and spill response workflow for Iodo 1-methylindazole-5-carboxylate.

References

  • XiXisys. GHS 11 (Rev.11) SDS: methyl 3-iodo-1-methylindazole-5-carboxylate. Retrieved from [Link]

Sources

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